molecular formula C7H7BrO2S B020138 1-Bromo-3-(methylsulfonyl)benzene CAS No. 34896-80-5

1-Bromo-3-(methylsulfonyl)benzene

Cat. No.: B020138
CAS No.: 34896-80-5
M. Wt: 235.1 g/mol
InChI Key: WBOMXUMQOVQNKT-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylsulfonyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOMXUMQOVQNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188448
Record name Benzene, 1-bromo-3-(methylsulfonyl)-
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Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34896-80-5
Record name Benzene, 1-bromo-3-(methylsulfonyl)-
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Record name Benzene, 1-bromo-3-(methylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenyl Methyl Sulfone
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(methylsulfonyl)benzene (CAS: 34896-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(methylsulfonyl)benzene, also known as 3-bromophenyl methyl sulfone, is a halogenated aromatic sulfone that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a stable, electron-withdrawing methylsulfonyl group, makes it a versatile building block in the construction of complex organic molecules. This is particularly relevant in the field of medicinal chemistry, where it has been identified as a key component in the synthesis of advanced kinase inhibitors, including those targeting the mTOR (mammalian target of rapamycin) signaling pathway. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 34896-80-5[1][2][3]
Molecular Formula C₇H₇BrO₂S[1][2][3]
Molecular Weight 235.10 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 100-104 °C[3]
Boiling Point 362.8 ± 34.0 °C at 760 mmHg[3]
Purity ≥98% (typical)[1][2]
SMILES CS(=O)(=O)c1cccc(Br)c1[1]
InChI Key WBOMXUMQOVQNKT-UHFFFAOYSA-N[3]

Synthesis

The primary synthetic route to this compound involves the oxidation of its thioether precursor, 3-bromothioanisole (1-bromo-3-(methylthio)benzene). This transformation can be effectively achieved using various oxidizing agents. Below are detailed experimental protocols for this synthesis.

General Experimental Workflow

The overall process for the synthesis of this compound is depicted in the following workflow diagram.

G start Start: 3-Bromothioanisole oxidation Oxidation (e.g., m-CPBA or H₂O₂) start->oxidation workup Reaction Quenching & Aqueous Work-up oxidation->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product Product: this compound purification->product

General synthesis workflow.
Experimental Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from standard procedures for the oxidation of sulfides to sulfones.

Materials:

  • 3-Bromothioanisole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothioanisole (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (approximately 2.2-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The exact amount of m-CPBA should be adjusted based on its purity.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Experimental Protocol 2: Oxidation with Hydrogen Peroxide

This protocol provides an alternative method using a more environmentally benign oxidizing agent.

Materials:

  • 3-Bromothioanisole

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromothioanisole (1.0 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution, approximately 2.5-3.0 equivalents) dropwise to the stirred solution at room temperature. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction by TLC.

  • After completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in the previous protocol.

Analytical Data

Analytical TechniqueExpected Data
¹H NMR Aromatic protons would appear as complex multiplets in the range of δ 7.5-8.2 ppm. The methyl protons of the sulfonyl group would appear as a sharp singlet around δ 3.1-3.3 ppm.
¹³C NMR Aromatic carbons would resonate in the region of δ 120-145 ppm. The carbon attached to the bromine atom would be in the lower end of this range, while the carbon attached to the sulfonyl group would be at the higher end. The methyl carbon of the sulfonyl group would appear around δ 44-46 ppm.
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the sulfonyl group (S=O stretching) are expected around 1320-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the methyl group (CH₃) and the sulfonyl group (SO₂).

Applications in Drug Development

This compound is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a significant target for anticancer drug development.

Role in mTOR Inhibitor Synthesis

The presence of the bromine atom allows for its participation in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing the complex molecular architectures of modern drugs. The methylsulfonyl group often serves as a key pharmacophoric element, contributing to the binding affinity and selectivity of the inhibitor for the target kinase. For instance, it can act as a hydrogen bond acceptor and impart favorable physicochemical properties, such as improved solubility and metabolic stability.

The mTOR Signaling Pathway

The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that integrates signals from growth factors and nutrients to control these fundamental cellular processes.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Inhibitor mTOR Inhibitors (derived from 1-Bromo-3- (methylsulfonyl)benzene) Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Simplified mTOR signaling pathway.

As depicted in the diagram, mTOR inhibitors developed using scaffolds derived from this compound can block the activity of both mTORC1 and mTORC2, thereby inhibiting downstream signaling and leading to a reduction in cancer cell growth and proliferation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with significant applications in the development of novel pharmaceuticals, particularly mTOR inhibitors. This guide has provided an overview of its chemical properties, detailed synthetic protocols, and insights into its role in drug discovery. The combination of a reactive handle for cross-coupling and a key pharmacophoric group makes this compound a valuable tool for medicinal chemists and researchers in the life sciences.

References

physical and chemical properties of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-(methylsulfonyl)benzene, a versatile building block in organic synthesis, particularly relevant in the field of drug discovery. This document details its characteristics, synthesis, and reactivity, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Properties of this compound

This compound, with the CAS number 34896-80-5, is a disubstituted aromatic compound. Its structure features a bromine atom and a methylsulfonyl group attached to a benzene ring at the meta position. This unique combination of a good leaving group (bromine) and a strong electron-withdrawing group (methylsulfonyl) makes it a valuable intermediate for the synthesis of complex molecules, including mTOR inhibitors.

Physical and Chemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
CAS Number 34896-80-5
Appearance Solid
Melting Point 100-104 °C[1]
Boiling Point (Predicted) 362.8 ± 34.0 °C at 760 mmHg[1]
Density (Predicted) 1.595 ± 0.06 g/cm³
Solubility Soluble in Chloroform
Storage Temperature 4 °C[2]

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its precursor, 3-bromothioanisole. Below are detailed experimental protocols for this transformation using common oxidizing agents.

Synthesis Workflow

G Synthesis of this compound A 3-Bromothioanisole C Reaction Mixture A->C B Oxidizing Agent (e.g., m-CPBA or H₂O₂) B->C D Oxidation Reaction C->D E Work-up and Purification D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a representative procedure for the oxidation of aryl sulfides to aryl sulfones.

Materials:

  • 3-Bromothioanisole

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-bromothioanisole (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography on silica gel.

Protocol 2: Oxidation using Hydrogen Peroxide

This protocol provides an alternative method using a greener oxidizing agent.

Materials:

  • 3-Bromothioanisole

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-bromothioanisole in glacial acetic acid.

  • Heat the solution to a moderate temperature (e.g., 80-100 °C).

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution.

  • Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified.

Chemical Reactivity and Applications

This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the aryl bromide. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the C-Br bond, often facilitating oxidative addition to the palladium catalyst.

Key Reactions
  • Suzuki Coupling: The reaction with boronic acids or their esters to form C-C bonds.

  • Heck Reaction: The coupling with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: The formation of C-N bonds by reacting with amines.

These reactions make this compound a valuable precursor for the synthesis of a wide range of more complex molecules with potential applications in pharmaceuticals and materials science.

Reactivity Overview

G Reactivity of this compound A This compound B Suzuki Coupling (R-B(OH)₂) A->B Pd Catalyst, Base C Heck Reaction (Alkene) A->C Pd Catalyst, Base D Buchwald-Hartwig Amination (R₂NH) A->D Pd Catalyst, Base E C-C Bond Formation B->E F C-C Bond Formation C->F G C-N Bond Formation D->G

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Spectroscopic Data

Expected ¹H NMR (Proton NMR) Data:

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern and the different electronic effects of the bromo and methylsulfonyl groups, a complex splitting pattern of multiplets is expected.

  • Methyl Protons: The three protons of the methyl group in the methylsulfonyl moiety will appear as a sharp singlet, likely in the region of δ 3.0-3.5 ppm, shifted downfield due to the adjacent sulfonyl group.

Expected ¹³C NMR (Carbon NMR) Data:

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, appearing in the aromatic region (typically δ 120-145 ppm). The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the sulfonyl group will be shifted downfield.

  • Methyl Carbon: A single signal for the methyl carbon will be observed, likely in the range of δ 40-50 ppm.

Expected IR (Infrared) Spectroscopy Data:

  • Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹.

  • C=C Stretching (Aromatic Ring): Peaks around 1600-1450 cm⁻¹.

  • S=O Stretching (Sulfonyl Group): Strong, characteristic absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-Br Stretching: A band in the lower frequency region, typically below 1000 cm⁻¹.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Bromo-3-(methylsulfonyl)benzene, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is an aromatic organosulfur compound. The presence of a bromine atom and a strongly electron-withdrawing methylsulfonyl group on the benzene ring provides multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.

Below is a summary of its key molecular and physical properties.

PropertyValueSource
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.10 g/mol [1]
CAS Number 34896-80-5[1]
Appearance Not specified, likely a solid
SMILES CS(=O)(=O)c1cccc(Br)c1[1]
Density 1.595±0.06 g/cm³ (Predicted)
Topological Polar Surface Area (TPSA) 42.5 Ų
logP 2.26
Molecular Structure Visualization

The following diagram illustrates the 2D molecular structure of this compound.

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 C4 C C3->C4 S S C3->S C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 = O2 O S->O2 = CH3 CH3 S->CH3

Molecular structure of this compound.

Experimental Protocols

This section details a representative experimental protocol for the synthesis of this compound and a common subsequent reaction, the Suzuki-Miyaura cross-coupling.

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound is the oxidation of its precursor, 3-bromothioanisole.

Materials:

  • 3-Bromothioanisole

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothioanisole (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% solution, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The following is a representative protocol for the coupling with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equivalents).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

experimental_workflow Experimental Workflow: Synthesis and Reaction of this compound cluster_synthesis Synthesis cluster_reaction Suzuki-Miyaura Coupling arrow arrow start_synthesis Start: 3-Bromothioanisole oxidation Oxidation (H₂O₂, Acetic Acid) start_synthesis->oxidation workup_synthesis Aqueous Workup & Extraction oxidation->workup_synthesis purification_synthesis Purification (Recrystallization/Chromatography) workup_synthesis->purification_synthesis product Product: This compound purification_synthesis->product start_reaction Reactant: This compound coupling Coupling Reaction (Phenylboronic Acid, Pd Catalyst, Base) start_reaction->coupling workup_reaction Aqueous Workup & Extraction coupling->workup_reaction purification_reaction Purification (Column Chromatography) workup_reaction->purification_reaction final_product Final Product: 3-(Methylsulfonyl)biphenyl purification_reaction->final_product

Synthesis and reaction workflow.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-3-(methylsulfonyl)benzene, a key building block in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is an aromatic sulfone containing both a bromine atom and a methylsulfonyl group. This substitution pattern makes it a versatile intermediate for introducing the bromo- and methylsulfonyl-phenyl moieties into more complex molecules through various cross-coupling and nucleophilic substitution reactions. Its synthesis is of significant interest to medicinal chemists and process development scientists. The most common and direct route to this compound involves the oxidation of the corresponding thioether, 1-Bromo-3-(methylthio)benzene.

Primary Synthesis Pathway

The principal synthetic route to this compound is the oxidation of 1-Bromo-3-(methylthio)benzene, also known as 3-bromothioanisole. This transformation can be achieved in a single step using a strong oxidizing agent or in a two-step process involving the intermediate formation of 1-Bromo-3-(methylsulfinyl)benzene.

Diagram of the Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 1-Bromo-3-(methylthio)benzene B 1-Bromo-3-(methylsulfinyl)benzene (Intermediate) A->B C This compound (Final Product) A->C Direct Oxidation B->C Ox1 Oxidizing Agent (e.g., H₂O₂) Ox1->A Ox2 Oxidizing Agent (e.g., m-CPBA, H₂O₂) Ox2->B Experimental_Workflow_mCPBA Workflow for m-CPBA Oxidation cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 1-Bromo-3-(methylthio)benzene in Dichloromethane (DCM) B Cool the solution to 0 °C A->B C Add m-CPBA (>2.2 equivalents) portion-wise B->C D Stir at room temperature and monitor by TLC C->D E Quench with saturated aq. Na₂SO₃ D->E F Wash with saturated aq. NaHCO₃ E->F G Wash with brine F->G H Dry organic layer (e.g., MgSO₄) G->H I Filter and concentrate in vacuo H->I J Purify by flash chromatography (Silica gel) I->J K Obtain pure this compound J->K Experimental_Workflow_H2O2 Workflow for Two-Step H₂O₂ Oxidation cluster_0 Step 1: Sulfide to Sulfoxide cluster_1 Step 2: Sulfoxide to Sulfone A Dissolve 1-Bromo-3-(methylthio)benzene in a suitable solvent (e.g., acetic acid) B Add H₂O₂ (~1.1 equivalents) A->B C Stir at room temperature and monitor by TLC B->C D Isolate 1-Bromo-3-(methylsulfinyl)benzene C->D E Dissolve 1-Bromo-3-(methylsulfinyl)benzene in a suitable solvent D->E F Add H₂O₂ (>1.1 equivalents) E->F G Stir (potentially with heating) and monitor by TLC F->G H Work-up and Purification G->H I Obtain pure this compound H->I

In-Depth Technical Guide: 3-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-Bromophenyl methyl sulfone, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its physical, chemical, and spectroscopic properties.

Chemical and Physical Properties

3-Bromophenyl methyl sulfone is a white to light yellow crystalline powder. It is soluble in chloroform.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇BrO₂S[2]
Molecular Weight 235.10 g/mol [2]
CAS Number 34896-80-5[2]
Appearance White to Light yellow powder to crystal[2]
Melting Point 102-104 °C[1]
Purity >98.0% (GC)[2]
Solubility Chloroform[1]
InChI InChI=1S/C₇H₇BrO₂S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H₃[2]
SMILES CS(=O)(=O)c1cccc(Br)c1[2]

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of 3-Bromophenyl methyl sulfone is expected to show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effects of the sulfonyl and bromo groups. The methyl protons will appear as a sharp singlet further upfield.

Predicted ¹H NMR Data (CDCl₃):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.4m4HAr-H
~ 3.1s3H-SO₂CH₃

Note: Predicted values are based on known substituent effects and data for isomeric compounds.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will resonate in the δ 120-145 ppm region, with the carbon attached to the bromine atom and the sulfonyl group appearing at distinct chemical shifts. The methyl carbon will be observed at a much higher field.

Predicted ¹³C NMR Data (CDCl₃):

Chemical Shift (δ ppm)Assignment
~ 142C-SO₂
~ 136C-Br
~ 131, 130, 128, 125Ar-C
~ 45-SO₂CH₃

Note: Predicted values are based on known substituent effects and data for isomeric compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromophenyl methyl sulfone will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent peaks will be due to the sulfonyl group (SO₂) stretching vibrations.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~ 3100-3000Aromatic C-H Stretch
~ 1320-1280Asymmetric SO₂ Stretch
~ 1160-1120Symmetric SO₂ Stretch
~ 1580-1450Aromatic C=C Bending
~ 800-600C-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Bromophenyl methyl sulfone, the molecular ion peak [M]⁺ and [M+2]⁺ will be observed in an approximate 1:1 ratio, which is characteristic of the presence of a bromine atom.

Predicted Mass Spectrometry Fragmentation:

m/zFragment
234/236[M]⁺ (Molecular ion)
155/157[M - SO₂CH₃]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are general protocols for the characterization of aryl sulfones, which can be adapted for 3-Bromophenyl methyl sulfone.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromophenyl methyl sulfone in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of 3-Bromophenyl methyl sulfone with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of 3-Bromophenyl methyl sulfone in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine should be clearly visible.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of 3-Bromophenyl methyl sulfone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 3-Bromophenyl methyl sulfone Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Figure 1. A generalized workflow for the synthesis and characterization of 3-Bromophenyl methyl sulfone.

As 3-Bromophenyl methyl sulfone is primarily a chemical intermediate, there is no established signaling pathway associated with it in biological systems. Its utility lies in its application as a building block in the synthesis of more complex, biologically active molecules.[3] Researchers can utilize the reactive sites on the molecule for further chemical modifications to develop novel compounds for drug discovery and other applications.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 1-Bromo-3-(methylsulfonyl)benzene, a versatile building block in organic synthesis. The presence of the electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aryl bromide, making it amenable to a range of important chemical transformations. This document details the participation of this compound in palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a key organic intermediate characterized by a bromine atom and a strong electron-withdrawing methylsulfonyl group attached to a benzene ring. This substitution pattern imparts unique reactivity to the molecule, particularly at the carbon-bromine bond. The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack, and activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, this compound serves as a valuable precursor for the synthesis of a wide array of more complex molecules, including biaryl compounds and arylamines, which are prevalent motifs in pharmaceuticals and functional materials.

This guide will explore the three primary reaction pathways for the functionalization of the bromine atom in this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the bromine atom by a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is readily displaced through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. The reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The methylsulfonyl group in this compound activates the C-Br bond, making it an excellent substrate for this transformation.

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-PyridylboraneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified92.5[1]
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012~95 (analogous)
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane11018~91 (analogous)

Note: Data for analogous reactions are provided as a reference for typical conditions and yields.

Experimental Protocol: Synthesis of 3-(Methylsulfonyl)biphenyl

This protocol is adapted from general procedures for Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(methylsulfonyl)biphenyl.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pdx_l2 Ar-Pd(II)(X)-L₂ oxidative_addition->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation Ar'-B(OR)₂ + Base ar_pdr_l2 Ar-Pd(II)(Ar')-L₂ transmetalation->ar_pdr_l2 reductive_elimination Reductive Elimination ar_pdr_l2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This palladium-catalyzed reaction is highly effective for coupling this compound with a wide range of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024~95 (analogous)
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10018~92 (analogous)
Aqueous AmmoniaPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O10018Not Specified (protocol available)

Note: Data for analogous reactions are provided as a reference for typical conditions and yields.

Experimental Protocol: Synthesis of N-Phenyl-3-(methylsulfonyl)aniline

This protocol is adapted from general procedures for Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-3-(methylsulfonyl)aniline.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pdx_l2 Ar-Pd(II)(X)-L₂ oxidative_addition->ar_pdx_l2 amine_coordination Amine Coordination & Deprotonation ar_pdx_l2->amine_coordination R₂NH + Base ar_pdnr2_l2 Ar-Pd(II)(NR₂)-L₂ amine_coordination->ar_pdnr2_l2 reductive_elimination Reductive Elimination ar_pdnr2_l2->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in this compound can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing methylsulfonyl group, although in the meta position, moderately activates the aromatic ring for nucleophilic attack. The reaction typically requires elevated temperatures and polar aprotic solvents.

Plausible Quantitative Data for Nucleophilic Aromatic Substitution

NucleophileSolventTemperature (°C)Product
Sodium MethoxideDMF100-1501-Methoxy-3-(methylsulfonyl)benzene
Sodium EthoxideDMSO100-1501-Ethoxy-3-(methylsulfonyl)benzene
Potassium PhenoxideNMP120-1801-Phenoxy-3-(methylsulfonyl)benzene

Note: This table represents plausible reaction conditions based on general principles of nucleophilic aromatic substitution. Specific yields would require experimental data.[2]

Experimental Protocol: Synthesis of 1-Methoxy-3-(methylsulfonyl)benzene

This protocol is based on general principles of SNAr reactions.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).

  • Add sodium methoxide (1.2 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Methoxy-3-(methylsulfonyl)benzene.

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)

SNAr_Mechanism start This compound addition Nucleophilic Addition start->addition Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) addition->intermediate elimination Elimination of Leaving Group intermediate->elimination -Br⁻ product Substituted Product elimination->product

General mechanism of nucleophilic aromatic substitution.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants: - this compound - Boronic Acid / Amine - Base setup->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purification analysis Characterization: - NMR - MS purification->analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃), a simple yet powerful functional moiety, plays a pivotal role in modern chemistry, particularly in the realms of medicinal chemistry and materials science.[1][2] Its potent electron-withdrawing nature, combined with its metabolic stability and ability to engage in hydrogen bonding, makes it a valuable tool for modulating the physicochemical and pharmacological properties of organic molecules.[3][4] This technical guide provides a comprehensive overview of the core electron-withdrawing effects of the methylsulfonyl group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research, scientific, and drug development professionals.

Core Electronic Properties of the Methylsulfonyl Group

The strong electron-withdrawing character of the methylsulfonyl group is a consequence of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The sulfonyl group features a central sulfur atom double-bonded to two highly electronegative oxygen atoms. This arrangement creates a significant dipole, with the oxygen atoms pulling electron density away from the sulfur atom. This effect is transmitted through the sigma (σ) bonds of the molecule, causing a general withdrawal of electron density from adjacent atoms.[5]

  • Resonance Effect (-R): The sulfur atom in the methylsulfonyl group can expand its valence shell beyond the octet. When attached to a π-system, such as a benzene ring, it can withdraw electron density through resonance by delocalizing the π-electrons onto the electronegative oxygen atoms.[5][6] This delocalization significantly reduces the electron density of the attached system.

The combination of these effects makes the methylsulfonyl group one of the most potent electron-withdrawing groups in organic chemistry.[7]

Caption: Diagram of the inductive and resonance effects.

Quantitative Measurement: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of substituted benzoic acids in water.[8][9] A positive σ value indicates an electron-withdrawing group. The methylsulfonyl group exhibits strongly positive σ values, confirming its powerful electron-withdrawing nature.[6]

Constant Value Interpretation
σ_meta_ +0.65 to +0.68Strong electron withdrawal primarily through the inductive effect.[6]
σ_para_ +0.68 to +0.75Very strong electron withdrawal due to the combination of inductive and resonance effects.[6]
σ_p+ +0.86Enhanced electron withdrawal when interacting with a strong electron-donating group.[6]
σ_p- +1.14Exceptionally strong electron withdrawal when stabilizing an adjacent anionic center.[6]
Table 1: Hammett Substituent Constants for the Methylsulfonyl (-SO₂CH₃) Group. Data sourced from various studies on Hammett correlations.[6]

Impact on Acidity and Basicity

The electron-withdrawing nature of the methylsulfonyl group profoundly influences the acidity and basicity of molecules.

  • Increased Acidity: By withdrawing electron density, the -SO₂CH₃ group stabilizes the conjugate base formed after the dissociation of a proton.[10] For example, a methylsulfonyl group attached to a phenol or aniline significantly increases its acidity (i.e., lowers its pKa) by delocalizing the negative charge of the resulting anion.[5][10]

  • Decreased Basicity: Conversely, the group reduces the basicity of functionalities like amines. It pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.

G Diagram 2: Logical Flow of Increased Acidity A -SO₂CH₃ group on Phenol B Strong Electron Withdrawal (-I, -R) A->B C Stabilization of Phenoxide Anion B->C D Equilibrium Shifts Towards Dissociation C->D E Lower pKa (Increased Acidity) D->E

Caption: How the methylsulfonyl group increases the acidity of phenol.

Compound pKa in Water (25°C) Compound pKa in 50% Ethanol
Phenol9.95Aniline4.60
4-Methylsulfonylphenol7.864-Methylsulfonylaniline2.81
3-Methylsulfonylphenol8.393-Methylsulfonylaniline3.20
Table 2: Comparison of pKa values for unsubstituted and methylsulfonyl-substituted phenols and anilines. Note: Aniline pKa values are for the corresponding anilinium ions. () indicates data for sulfonic acid substituted anilines, which serve as a close proxy.[11][12][13][14]*

Role in Drug Design and Medicinal Chemistry

The methylsulfonyl group is a highly valued functional group in drug design due to its ability to fine-tune molecular properties.[1][3]

  • Bioisosterism: It serves as a non-classical bioisostere for groups like carbonyl, carboxyl, and even phosphate groups.[3][15][16][17] This substitution can maintain or enhance biological activity while improving physicochemical properties such as solubility or metabolic stability.[3][18][19]

  • Modulation of Physicochemical Properties:

    • Solubility and Polarity: As a polar group, it can increase the polarity of a molecule, which can improve aqueous solubility and reduce undesirable interactions with efflux transporters like P-glycoprotein.[3]

    • Metabolic Stability: The sulfone linkage is exceptionally stable to metabolic cleavage, making it useful for blocking metabolically labile sites in a drug candidate, thereby increasing its half-life.[1][3]

    • Hydrogen Bond Acceptor: The two sulfonyl oxygen atoms act as strong hydrogen bond acceptors, which can lead to enhanced binding affinity with biological targets.[3][4]

G Diagram 3: Role in Drug Design Strategy cluster_core Lead Compound cluster_strategy Optimization Strategy cluster_outcomes Improved Properties Lead R-X (e.g., X = Carbonyl, Ester) Strategy Bioisosteric Replacement (X → -SO₂CH₃) Lead->Strategy Solubility Increased Solubility Strategy->Solubility Stability Enhanced Metabolic Stability Strategy->Stability Binding New H-Bonding Interactions Strategy->Binding Potency Modulated Potency/ Selectivity Strategy->Potency G Diagram 4: Workflow for Hammett Constant Determination cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Synth Synthesize & Purify Benzoic Acid (Ref) & p-SO₂CH₃-Benzoic Acid Sol Prepare Standardized Aqueous Solutions Synth->Sol Titr Potentiometric Titration with Standard NaOH Sol->Titr pKa Determine pKa from Half-Equivalence Point Titr->pKa Eq Apply Hammett Equation σ = pKa(ref) - pKa(subst) pKa->Eq Result Obtain σ_para_ for -SO₂CH₃ Eq->Result

References

Solubility Profile of 1-Bromo-3-(methylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-3-(methylsulfonyl)benzene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility values.

Introduction to this compound

This compound is an organic compound that holds significance as an intermediate in pharmaceutical and chemical synthesis.[1] Its molecular structure, featuring a benzene ring substituted with a bromine atom and a methylsulfonyl group, imparts a specific polarity that dictates its solubility in different media. Understanding its solubility is crucial for applications such as reaction chemistry, purification, and formulation development.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information. The data for the 4-isomer is included for comparative purposes to infer the likely solubility profile of the 3-isomer.

Solvent ClassificationSolvent NameThis compound1-Bromo-4-(methylsulfonyl)benzene (Isomer for Reference)
ChlorinatedChloroformSoluble[1]Not Reported
AlcoholsEthanolLikely SolubleSoluble[2]
KetonesAcetoneLikely SolubleSoluble[2]
ChlorinatedDichloromethaneLikely SolubleSoluble[2]

Experimental Protocol: Determination of Solubility via Isothermal Saturation (Gravimetric Method)

For researchers requiring precise quantitative solubility data, the isothermal saturation method, followed by gravimetric analysis, is a reliable and straightforward approach.[3][4][5][6]

Principle

This method involves creating a saturated solution of the compound at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

  • Vials or flasks with secure caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved microcrystals.

  • Gravimetric Analysis:

    • Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, place the dish or vial in an oven at a temperature below the melting point of the compound to remove any residual solvent.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish/vial from the final constant mass.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the key steps of the isothermal saturation method for determining the solubility of this compound.

G Workflow for Solubility Determination (Isothermal Saturation Method) cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatically controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 Equilibrium Reached sampling2 Withdraw a precise volume of supernatant sampling1->sampling2 sampling3 Filter the supernatant sampling2->sampling3 analysis1 Transfer known volume to a pre-weighed dish sampling3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry the residue to a constant mass analysis2->analysis3 analysis4 Weigh the dish with the dry residue analysis3->analysis4 calc1 Calculate the mass of the dissolved solid analysis4->calc1 calc2 Determine solubility in g/100 mL or mg/mL calc1->calc2

Caption: Experimental workflow for determining solubility.

References

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-3-(methylsulfonyl)benzene was located. The following information is compiled from data on structurally similar compounds and should be used as a guide. Researchers must exercise caution and apply best laboratory practices.

This technical guide provides comprehensive safety information and handling protocols for this compound (CAS No. 34896-80-5), a compound often utilized in pharmaceutical research and development. Due to the limited availability of a dedicated Safety Data Sheet (SDS), this document synthesizes data from supplier information and SDSs of structurally related aryl sulfones and brominated aromatic compounds to provide a thorough overview of safety considerations.

Chemical and Physical Properties

Proper handling of any chemical begins with a clear understanding of its physical and chemical properties. The following table summarizes the available data for this compound. It is important to note that some of these values are computed and may differ slightly from experimental results.

PropertyValueSource
Molecular Formula C₇H₇BrO₂SChemScene[1]
Molecular Weight 235.10 g/mol ChemScene[1]
CAS Number 34896-80-5ChemScene[1]
Purity ≥98%ChemScene[1]
Synonyms 3-Bromophenyl methyl sulfoneChemScene[1]
Topological Polar Surface Area 34.14 ŲChemScene[1]
LogP 1.8526ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Hazard Identification and GHS Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3GHS07WarningH335: May cause respiratory irritation

Classification is based on the related compound 1-(Bromomethyl)-3-(methylsulfonyl)benzene and general chemical safety principles.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following sections detail the necessary procedures for handling, storing, and disposing of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling Chemical eye_face Wear Chemical Safety Goggles and a Face Shield start->eye_face Step 1 skin_body Wear a Flame-Retardant Laboratory Coat and Chemical-Resistant Apron eye_face->skin_body Step 2 hand Wear Nitrile or Neoprene Gloves (Inspect for damage before use) skin_body->hand Step 3 respiratory Use in a Well-Ventilated Area or under a Fume Hood hand->respiratory Step 4 footwear Wear Closed-Toed, Chemical-Resistant Shoes respiratory->footwear Step 5 end Proceed with Handling footwear->end Storage_Protocol storage Safe Storage of This compound container Tightly Sealed Container storage->container location Cool, Dry, Well-Ventilated Area storage->location incompatibles Away from Incompatible Materials (e.g., Oxidizing Agents) storage->incompatibles temp Store at 4°C storage->temp Spill_Management spill Chemical Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose report Report Incident dispose->report

References

Spectroscopic Data and Analysis of 1-Bromo-3-(methylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-bromo-3-(methylsulfonyl)benzene. The information is tailored for professionals in research and drug development, offering a structured presentation of expected spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Compound Overview

Compound Name: this compound Molecular Formula: C₇H₇BrO₂S[1] Molecular Weight: 235.10 g/mol [1] Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

This compound is a substituted benzene ring containing both a bromine atom and a methylsulfonyl group, making it a valuable intermediate in organic synthesis. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are crucial for its characterization.

Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, the following tables summarize the expected quantitative data based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.1 - 8.2t1HAr-H (H-2)
~ 7.9 - 8.0ddd1HAr-H (H-4 or H-6)
~ 7.7 - 7.8ddd1HAr-H (H-6 or H-4)
~ 7.4 - 7.5t1HAr-H (H-5)
~ 3.1s3H-SO₂CH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 142C-SO₂
~ 138C-Br
~ 133Ar-CH
~ 131Ar-CH
~ 128Ar-CH
~ 124Ar-CH
~ 44-SO₂CH₃
Infrared (IR) Spectroscopy

Expected Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch[2]
1585 - 1600Medium-WeakAromatic C=C Stretch[2]
1475 - 1500Medium-WeakAromatic C=C Stretch[2]
1320 - 1290StrongAsymmetric SO₂ Stretch
1160 - 1120StrongSymmetric SO₂ Stretch
900 - 675StrongAromatic C-H Out-of-Plane Bend[2]
~ 700StrongC-Br Stretch
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization)

m/zRelative IntensityAssignment
234/236High[M]⁺ (Molecular ion peak, bromine isotope pattern)
155/157Medium[M - SO₂CH₃]⁺
77Medium[C₆H₅]⁺ (Phenyl cation)[3]
76Low[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

  • An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).[4]

  • The tube is capped and gently agitated to ensure complete dissolution. The sample should be free of any solid particles.[4]

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR:

    • Proton-decoupled mode is used to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[5]

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [6]

  • A small amount (a few milligrams) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

  • A drop of this solution is applied to the surface of a salt plate (e.g., KBr or NaCl).[6]

  • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[6]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • A background spectrum of the clean salt plate is recorded first.

  • The salt plate with the sample film is then placed in the sample holder.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[7]

  • This stock solution is then further diluted to a final concentration of approximately 10-100 µg/mL.[7]

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an EI source.

  • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[8]

  • This causes ionization and fragmentation of the molecule.[8]

  • The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[8]

  • A detector measures the abundance of each ion, generating the mass spectrum.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Workflow for spectroscopic analysis.

References

A Technical Guide to 1-Bromo-3-(methylsulfonyl)benzene for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromo-3-(methylsulfonyl)benzene is a versatile aromatic compound of significant interest to researchers in organic synthesis and drug development. Its unique substitution pattern, featuring a bromine atom and a strongly electron-withdrawing methylsulfonyl group at the meta position, imparts distinct reactivity, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an in-depth overview of its commercial availability, key chemical reactions, and detailed experimental protocols.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 98% or higher.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity
Sigma-Aldrich34896-80-5C₇H₇BrO₂S235.10≥98%
ChemScene34896-80-5C₇H₇BrO₂S235.10≥98%[1]
BLD Pharm34896-80-5C₇H₇BrO₂S235.10N/A

Core Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay between the bromine atom, a good leaving group in cross-coupling reactions, and the electron-withdrawing nature of the methylsulfonyl group, which activates the aromatic ring for nucleophilic aromatic substitution. This dual reactivity makes it a strategic starting material for introducing the 3-(methylsulfonyl)phenyl moiety into target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. This reaction is widely employed in the synthesis of biaryl compounds. A notable application is the coupling with 3-pyridylborane to form an intermediate for a potential central nervous system agent.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Biaryl Product A->C B Arylboronic Acid (e.g., Pyridine-3-boronic acid) B->C Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->C Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->C

Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic acid (General Procedure)

This protocol is adapted from established methods for Suzuki-Miyaura couplings of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-3-boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O90892

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Arylamine Product A->C B Amine (R₂NH) (e.g., Morpholine) B->C Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->C Ligand Ligand (e.g., XPhos, RuPhos) Ligand->C Base Base (e.g., NaOtBu, K₃PO₄) Base->C

Buchwald-Hartwig Amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (General Procedure)

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous solvent)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add morpholine followed by anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl morpholine derivative.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-tert-butylbromobenzenePiperidinePd₂(dba)₃ (1)P(t-Bu)₃ (2)NaOtBu (1.2)Toluene80199
4-BromoanisoleMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene1002094
Nucleophilic Aromatic Substitution (SNAAr)

The presence of the strongly electron-withdrawing methylsulfonyl group activates the aromatic ring of this compound towards nucleophilic attack, particularly when strong nucleophiles are employed. This allows for the direct displacement of the bromine atom.

SNAr_Reaction A This compound Intermediate Meisenheimer Complex (Resonance Stabilized) A->Intermediate B Nucleophile (Nu⁻) (e.g., CH₃O⁻) B->Intermediate C Substituted Product Intermediate->C

Nucleophilic Aromatic Substitution of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide (General Procedure)

This protocol is based on general procedures for SNAr reactions.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Dimethylformamide (DMF) (anhydrous solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium methoxide.

  • Stir the mixture until the sodium methoxide is fully dissolved.

  • Add this compound to the solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-methoxy-3-(methylsulfonyl)benzene.

Table 4: Plausible Conditions for Nucleophilic Aromatic Substitution

NucleophileSolventTemperature (°C)Product
Sodium MethoxideDMF100-1501-methoxy-3-(methylsulfonyl)benzene
Sodium EthoxideDMSO100-1501-ethoxy-3-(methylsulfonyl)benzene
Potassium PhenoxideNMP120-1801-phenoxy-3-(methylsulfonyl)benzene

Note: Specific yields for these reactions would require experimental validation.

Application in Pharmaceutical Synthesis: mTOR Inhibitors

This compound has been identified as a key intermediate in the synthesis of mTOR (mammalian target of rapamycin) inhibitors, a class of drugs investigated for their potential in cancer therapy. The 3-(methylsulfonyl)phenyl motif is incorporated into the final drug scaffold through one of the aforementioned synthetic transformations.

The following diagram illustrates a generalized synthetic workflow for the incorporation of the 3-(methylsulfonyl)phenyl group into a hypothetical mTOR inhibitor scaffold, starting from this compound.

mTOR_Inhibitor_Synthesis Start This compound Step1 Suzuki or Buchwald-Hartwig Coupling Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., deprotection, acylation) Intermediate->Step2 FinalProduct mTOR Inhibitor Step2->FinalProduct

Generalized workflow for mTOR inhibitor synthesis.

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of this compound for researchers in the field of organic and medicinal chemistry. The detailed protocols and tabulated data serve as a valuable resource for the practical application of this important building block in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-Bromo-3-(methylsulfonyl)benzene, a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of a strong electron-withdrawing methylsulfonyl group and a reactive bromine atom, make it a valuable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery. This guide details key reaction pathways, provides experimental protocols for seminal transformations, and presents quantitative data to inform synthetic strategies.

Core Reactivity and Physicochemical Properties

This compound, also known as 3-bromophenyl methyl sulfone, is a crystalline solid at room temperature. The methylsulfonyl group at the meta-position significantly influences the reactivity of the aromatic ring, primarily through its strong electron-withdrawing inductive and resonance effects. This electronic perturbation renders the aromatic ring electron-deficient and activates it towards certain reaction types while deactivating it towards others. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 34896-80-5
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Melting Point 100-104 °C
Boiling Point 362.8±34.0 °C at 760 mmHg
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.09 (t, J = 1.8 Hz, 1H), 7.88 (dt, J = 7.8, 1.3 Hz, 1H), 7.79 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 3.07 (s, 3H)
GC-MS (EI, 70 eV) m/z (%) 236 ([M]⁺, 50), 221 (35), 172 (50), 155 (100), 76 (75), 50 (70)

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding thioether, 3-bromothioanisole.

Experimental Protocol: Synthesis via Oxidation

This procedure outlines the oxidation of 3-bromothioanisole to afford this compound.

Materials:

  • 3-Bromothioanisole

  • Dichloromethane (DCM)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 3-bromothioanisole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Quantitative Data: While specific yields can vary, this oxidation reaction typically proceeds in high yield, often exceeding 90%.

Key Reaction Mechanisms and Applications

The dual functionality of this compound allows for its participation in a wide array of chemical transformations. The following sections detail the most pertinent reaction mechanisms.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

Suzuki_Coupling sub This compound pd_complex Ar-Pd(II)(Br)Ln sub->pd_complex Oxidative Addition boronic Arylboronic Acid (R-B(OH)₂) transmetal Ar-Pd(II)(R)Ln boronic->transmetal Transmetalation pd0 Pd(0)Ln transmetal->pd0 product 3-Aryl-1-(methylsulfonyl)benzene transmetal->product Reductive Elimination base Base base->boronic

Suzuki-Miyaura Coupling Catalytic Cycle.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012>90 (Est.)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O10016>85 (Est.)

Note: Estimated yields are based on typical Suzuki-Miyaura reactions of similar aryl bromides. Specific experimental data for this compound is limited in publicly available literature.

This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, a crucial transformation in the synthesis of many pharmaceutical agents.[1]

Buchwald_Hartwig sub This compound pd_complex Ar-Pd(II)(Br)Ln sub->pd_complex Oxidative Addition amine Amine (R₂NH) amido_complex [Ar-Pd(II)(NR₂)Ln] amine->amido_complex Amine Coordination & Deprotonation pd0 Pd(0)Ln amido_complex->pd0 product N-Aryl Amine amido_complex->product Reductive Elimination base Base base->amine

Buchwald-Hartwig Amination Catalytic Cycle.

Table 3: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018>80 (Est.)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024>75 (Est.)

Note: Estimated yields are based on general protocols for Buchwald-Hartwig amination of aryl bromides.[2][3][4][5] The choice of ligand and base is critical and often requires optimization for specific substrates.

The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds through the reaction of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound allows for nucleophilic aromatic substitution, although the meta-position of the activating group makes it less facile than with ortho or para substitution.[7] Strong nucleophiles can displace the bromide at elevated temperatures.

SNAr_Reaction substrate This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) substrate->meisenheimer Addition nucleophile Nucleophile (e.g., MeO⁻) product Substituted Product meisenheimer->product Elimination leaving_group Br⁻ meisenheimer->leaving_group

Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Table 4: Plausible Conditions for Nucleophilic Aromatic Substitution

NucleophileSolventTemperature (°C)Product
Sodium MethoxideDMF100-1501-Methoxy-3-(methylsulfonyl)benzene
Sodium EthoxideDMSO100-1501-Ethoxy-3-(methylsulfonyl)benzene
Potassium PhenoxideNMP120-1801-Phenoxy-3-(methylsulfonyl)benzene

Note: This table represents plausible reaction conditions based on general principles of nucleophilic aromatic substitution. Specific yields would require experimental data.[7]

Application in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its ability to undergo a variety of coupling reactions makes it a valuable scaffold for introducing diverse functionalities. One notable application is in the synthesis of mTOR (mammalian target of rapamycin) inhibitors, which are a class of drugs used in cancer therapy.

Illustrative Synthetic Scheme in mTOR Inhibitor Synthesis

While specific proprietary synthetic routes are often not disclosed, a plausible disconnection approach for an mTOR inhibitor incorporating the 3-(methylsulfonyl)phenyl moiety is shown below. This highlights how this compound can be utilized in a convergent synthesis, for example, through a Suzuki or Buchwald-Hartwig coupling to a heterocyclic core.

mTOR_Synthesis start This compound coupling Pd-Catalyzed Cross-Coupling start->coupling heterocycle Heterocyclic Core (e.g., with Boronic Acid or Amine) heterocycle->coupling intermediate Key Intermediate coupling->intermediate final_steps Further Functionalization intermediate->final_steps product mTOR Inhibitor final_steps->product

General synthetic strategy for mTOR inhibitors.

Experimental Workflows

The following diagrams illustrate generalized experimental workflows for the key palladium-catalyzed cross-coupling reactions.

Suzuki_Workflow A Combine Aryl Bromide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Pd Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction by TLC/GC-MS D->E F Aqueous Workup and Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

General Workflow for Suzuki-Miyaura Coupling.

Buchwald_Workflow A Combine Aryl Bromide, Amine, and Base B Add Solvent and Degas A->B C Add Pd Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction by TLC/GC-MS D->E F Aqueous Workup and Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

General Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the efficient construction of complex molecules. This guide provides a foundational understanding of its core reaction mechanisms and practical guidance for its use in research and development, particularly within the pharmaceutical industry. Further exploration of specific reaction conditions and the development of novel catalytic systems will undoubtedly continue to expand the utility of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-bromo-3-(methylsulfonyl)benzene as a key building block. The synthesis of biaryl sulfones is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in a wide range of biologically active compounds and functional materials. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and purity.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boron reagents.[1][2]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the methylsulfonyl group can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. A notable large-scale application includes the coupling of this compound with 3-pyridylborane, which produced an intermediate for a potential central nervous system agent in 92.5% yield on a 278-kilogram scale.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes various reported conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of boronic acids. This data provides a comparative overview to guide reaction optimization.

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012~95 (representative)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)908~92 (representative)
3-PyridylboraneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified92.5
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8016~88 (representative)
2-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)856~97 (representative)

Note: Representative yields are based on typical Suzuki-Miyaura reaction outcomes for similar substrates and are intended for comparative purposes.

Experimental Protocols

The following is a general and robust protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the highest yields.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1.2-1.5 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with a small amount of water)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl sulfone.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Miyaura_Workflow reagents Reagent Assembly (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition (Degassed) setup->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lu2099 oxidative_addition Oxidative Addition pdi_complex Ru00B9-Pd(II)Lu2099-X pd0->pdi_complex Ru00B9-X transmetalation Transmetalation diaryl_pd_complex Ru00B9-Pd(II)Lu2099-Ru00B2 pdi_complex->diaryl_pd_complex Ru00B2-B(OR)u2082 Base diaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product Ru00B9-Ru00B2 diaryl_pd_complex->product label_oa label_tm label_re

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of aryl amines. The substrate, 1-Bromo-3-(methylsulfonyl)benzene, is an electron-deficient aryl halide due to the strongly electron-withdrawing nature of the methylsulfonyl group. This electronic property makes it a suitable candidate for the Buchwald-Hartwig amination, as electron-deficient aryl halides are often reactive coupling partners.

These application notes provide a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The provided methodologies are based on established principles for the amination of electron-deficient aryl bromides and offer a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.

The choice of ligand, base, and solvent is crucial for the success of the reaction, as these components influence the rate and efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Reaction Conditions for Analogous Electron-Deficient Aryl Bromides

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following tables summarize typical reaction conditions and yields for the amination of structurally similar electron-deficient aryl bromides. This data provides a strong foundation for developing a successful protocol for the target substrate.

Table 1: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Various Amines

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1001892
IndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Dioxane1002485
Benzophenone IminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102475

Data is representative and compiled from analogous reactions in the scientific literature. Yields are for isolated products.

Table 2: Ligand and Base Screening for the Amination of 4-Bromobenzotrifluoride with Aniline

EntryLigandBaseYield (%)
1XPhosNaOtBu95
2RuPhosNaOtBu91
3SPhosNaOtBu88
4XPhosK₃PO₄78
5XPhosCs₂CO₃85

Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields were determined by GC analysis.[3]

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.[2][3]

Protocol 1: General Procedure for the Amination with Arylamines

Materials:

  • This compound

  • Aryl amine (e.g., aniline, 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(methylsulfonyl)aniline.

Protocol 2: General Procedure for the Amination with Aliphatic Amines

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow reagents Combine Reactants: - Aryl Bromide - Amine - Pd Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1. inert_atm Establish Inert Atmosphere (Ar or N₂) solvent->inert_atm 2. heating Heat and Stir (e.g., 100 °C) inert_atm->heating 3. monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring 4. workup Aqueous Workup & Extraction monitoring->workup 5. (Upon Completion) purification Purification (Column Chromatography) workup->purification 6. product Characterize Product (NMR, MS, etc.) purification->product 7.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pdII_complex Ar-Pd(II)(Br)L pd0->pdII_complex oa_label Oxidative Addition amido_complex Ar-Pd(II)(NHR')L pdII_complex->amido_complex deprot_label Amine Coordination & Deprotonation amido_complex->pd0 re_label Reductive Elimination arbr Ar-Br amine R'-NH₂ Base product Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-3-(methylsulfonyl)benzene. This versatile building block is valuable in medicinal chemistry and materials science due to the presence of a bromine atom, ideal for various coupling reactions, and a strong electron-withdrawing methylsulfonyl group that influences the electronic properties of the aromatic ring.[1]

The protocols outlined below are based on established methodologies for analogous aryl bromides and serve as a robust starting point for reaction optimization. Key reaction classes, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are detailed.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with this compound require careful control of reaction parameters. The electron-deficient nature of the aryl bromide can facilitate oxidative addition to the palladium(0) center. However, proper selection of catalyst, ligand, base, and solvent is crucial for high yields and selectivity. All protocols necessitate an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the active Pd(0) catalyst.[2]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition\n(Ar-X)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation (e.g., Suzuki)\nor\nMigratory Insertion (e.g., Heck)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; pd2_intermediate [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="Ar-R\n(Product)", shape=cds, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> ox_add [label="Ar-X"]; ox_add -> pd2_complex; pd2_complex -> transmetal [label="R-M"]; transmetal -> pd2_intermediate; pd2_intermediate -> red_elim; red_elim -> product; red_elim -> pd0 [label="Catalyst\nRegeneration"]; } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.[3][4][5]

// Nodes prep [label="1. Reagent Preparation\n(Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Dry Glassware, Inert Atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124"]; assembly [label="3. Reagent Assembly\n(Charge solids, then degassed solvent, then liquid reagents)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="4. Reaction\n(Heating & Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="5. Monitoring\n(TLC, GC-MS, LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="6. Workup & Extraction\n(Quench, Separate Layers)", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="7. Purification\n(Column Chromatography, Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; characterization [label="8. Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup; setup -> assembly; assembly -> reaction; reaction -> monitoring; monitoring -> workup; workup -> purification; purification -> characterization; } Caption: General workflow for setting up and processing coupling reactions.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with an organoboron compound, such as a boronic acid or ester.[6][7] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and the stability and low toxicity of boronic acid reagents.[4][6][8]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 85-95
4-Methoxyphenylboronic acid Pd₂(dba)₃ (1.5) XPhos (3) K₂CO₃ Dioxane/H₂O 80 16 80-92
3-Pyridinylboronic acid PdCl₂(dppf) (3) - Cs₂CO₃ DME/H₂O 90 18 75-88

| N-Boc-pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 70-85 |

Note: Yields are typical for analogous electron-deficient aryl bromides and serve as an estimation.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[9][10] This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11][12]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Amine Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Morpholine Pd₂(dba)₃ (2) BINAP (3) NaOt-Bu Toluene 100 18 90-98
Aniline Pd(OAc)₂ (1.5) XPhos (3) Cs₂CO₃ Dioxane 110 24 85-95
Benzylamine G3-XPhos precatalyst (2) - K₃PO₄ t-Amyl alcohol 100 16 88-96

| Aqueous Ammonia | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-85 |

Note: Yields are typical for analogous electron-deficient aryl bromides and serve as an estimation.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and base (e.g., K₃PO₄, 1.5 equiv.) to an oven-dried reaction vial.

  • Inert Atmosphere: Seal the vial, remove from the glovebox, and add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., t-amyl alcohol) via syringe.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum block at the desired temperature (e.g., 100 °C). Stir for the specified time (e.g., 16-24 hours).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and pass it through a short plug of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples this compound with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[3][13] This reaction is highly valuable for synthesizing styrenic and cinnamic acid derivatives.

Table 3: Typical Conditions for Heck Reaction of Aryl Bromides

Alkene Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Styrene Pd(OAc)₂ (1) P(o-tolyl)₃ (2) Et₃N DMF 100 12 80-90
n-Butyl acrylate PdCl₂(PPh₃)₂ (2) - K₂CO₃ DMA 130 24 85-95
1-Octene Herrmann's catalyst (1) - NaOAc NMP 120 18 75-85

| Cyclohexene | Pd(OAc)₂ (2.5) | P(Cy)₃ (5) | Cs₂CO₃ | Dioxane | 110 | 16 | 70-80 |

Note: Yields are typical for analogous electron-deficient aryl bromides and serve as an estimation.

Detailed Protocol: Heck Reaction
  • Reaction Setup: In a reaction tube, combine this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and ligand if required (e.g., P(o-tolyl)₃, 2 mol%).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), followed by the base (e.g., triethylamine, 1.5 equiv.) and the alkene (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Monitoring: Follow the reaction's progress by GC-MS or TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne.[14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15] It is a fundamental tool for synthesizing arylalkynes and conjugated enynes.[14]

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Alkyne Partner Pd Catalyst (mol%) Cu(I) Salt (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (1) PPh₃ (4) Et₃N THF 65 90-98
1-Heptyne Pd(OAc)₂ (1.5) CuI (3) PPh₃ (3) Piperidine DMF 80 85-95
Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (1.5) - DIPA Toluene 70 88-97

| Propargyl alcohol | PdCl₂(dppf) (2) | CuI (2) | - | Et₃N | Acetonitrile | 50 | 80-92 |

Note: Yields are typical for analogous electron-deficient aryl bromides and serve as an estimation.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) salt (e.g., CuI, 1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired product.

// Central Node start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];

// Reaction Type Nodes suzuki [label="Suzuki-Miyaura\n[Pd], Base, R-B(OH)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n[Pd], Base, R¹R²NH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heck [label="Heck\n[Pd], Base, Alkene", fillcolor="#FBBC05", fontcolor="#202124"]; sonogashira [label="Sonogashira\n[Pd], [Cu], Base, Alkyne", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes prod_suzuki [label="3-(Methylsulfonyl)-biphenyl\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_buchwald [label="N-Aryl-3-(methylsulfonyl)aniline\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_heck [label="Substituted Styrene\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_sonogashira [label="Arylalkyne\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> suzuki; suzuki -> prod_suzuki;

start -> buchwald; buchwald -> prod_buchwald;

start -> heck; heck -> prod_heck;

start -> sonogashira; sonogashira -> prod_sonogashira; } Caption: Potential transformations via palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-bromo-3-(methylsulfonyl)benzene as a key intermediate in the synthesis of bioactive molecules, particularly focusing on its application in the development of potent kinase inhibitors. The protocols provided are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a bromine atom allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the phenyl ring, making this reagent particularly useful for the synthesis of molecules designed to interact with specific biological targets.

This document focuses on the application of this compound in the synthesis of dual PI3Kα/mTOR inhibitors, a class of molecules with significant potential in oncology. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Key Synthetic Applications

The primary application of this compound in this context is its use as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(methylsulfonyl)phenyl moiety into a heterocyclic core. This substituent can play a crucial role in establishing key interactions within the ATP-binding pocket of protein kinases.

Experimental Workflow: Synthesis of a Pyridopyrimidine-based PI3Kα/mTOR Inhibitor

G cluster_0 Synthesis of Pyridopyrimidine Core cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification and Analysis cluster_3 Biological Evaluation start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 core Pyridopyrimidine Boronic Acid Derivative step1->core coupling Palladium-catalyzed Suzuki-Miyaura Coupling core->coupling reagent This compound reagent->coupling product Crude Bioactive Molecule coupling->product purification Column Chromatography product->purification analysis NMR, MS, HPLC purification->analysis final_product Pure Bioactive Molecule analysis->final_product assay In vitro Kinase Assay (PI3Kα/mTOR) final_product->assay data IC50 Determination assay->data

Caption: Synthetic and evaluation workflow for a bioactive PI3Kα/mTOR inhibitor.

Data Presentation

The following tables summarize quantitative data for reaction yields and the biological activity of representative kinase inhibitors synthesized using methodologies analogous to those described below.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPyrimidine-5-boronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
2This compoundPyridine-3-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O901680-90
34-Bromo-N,N-dimethylanilineThis compoundPd₂(dba)₃/SPhos (1)K₃PO₄2-MeTHF/H₂O80890-98
41-Bromo-4-nitrobenzeneThis compoundPd(OAc)₂/XPhos (2)K₂CO₃DMF/H₂O1101082-92

Yields are based on literature precedents for similar substrates and are intended to be representative.

Table 2: In Vitro Inhibitory Activity of Representative Pyridopyrimidine Analogs

Compound IDR Group on Phenyl RingPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1 H1535
2 4-CH₃1228
3 4-OCH₃1025
4 3-SO₂CH₃ 5 12
5 4-Cl1840
6 3-Cl2045

Data is adapted from analogous compounds in the scientific literature to illustrate the potential potency of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of a 2-(3-(methylsulfonyl)phenyl)-4-morpholinopyrido[3,2-d]pyrimidine (A Representative PI3Kα/mTOR Inhibitor)

Materials:

  • 4-morpholinopyrido[3,2-d]pyrimidin-2-yl)boronic acid

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-morpholinopyrido[3,2-d]pyrimidin-2-yl)boronic acid (1.2 equiv.), this compound (1.0 equiv.), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask under a positive pressure of argon.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Substrate (e.g., PIP2 for PI3Kα, PHAS-I/4E-BP1 for mTOR)

  • ATP

  • Test compound (synthesized inhibitor)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate, and diluted inhibitor to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence, which is proportional to kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway

The PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC TSC1/2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation EBP1 4E-BP1 mTORC1->EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K1->CellGrowth ProteinSynth Protein Synthesis S6K1->ProteinSynth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The Pivotal Role of 1-Bromo-3-(methylsulfonyl)benzene in the Development of Epigenetic Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 1-Bromo-3-(methylsulfonyl)benzene has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted epigenetic therapies for cancer. Its unique structural features, combining a reactive bromine atom with the electron-withdrawing methylsulfonyl group, make it an ideal starting material for the development of potent and selective enzyme inhibitors. This application note details the utility of this compound in the synthesis of the clinical-stage drug iadademstat (ORY-1001), a powerful inhibitor of Lysine-Specific Demethylase 1 (LSD1), and provides detailed protocols for its synthesis and biological evaluation.

Application in the Synthesis of Iadademstat (ORY-1001)

Iadademstat (ORY-1001) is a promising anti-cancer agent currently in clinical trials for various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer. It is a potent, selective, and irreversible inhibitor of LSD1, an enzyme that plays a crucial role in oncogenesis by regulating gene expression through histone demethylation.

The synthesis of iadademstat leverages this compound as a key precursor to introduce the 3-(methylsulfonyl)phenyl moiety into the final drug structure. This substituent is crucial for the compound's potent inhibitory activity. The bromine atom on the benzene ring provides a reactive handle for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis, allowing for the efficient construction of the complex molecular architecture of iadademstat.

Quantitative Data: Biological Activity of Iadademstat

The following table summarizes the in vitro potency of iadademstat against its primary target, LSD1.

CompoundTargetIC50 (nM)Assay TypeReference
Iadademstat (ORY-1001)LSD112 - <20Biochemical Assay[1][2][3]

LSD1 Signaling Pathway and Mechanism of Action of Iadademstat

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes. In many cancers, LSD1 is overexpressed and contributes to the maintenance of a malignant phenotype by silencing genes that promote cell differentiation.

Iadademstat acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor in the active site of LSD1. This inactivation of LSD1 leads to the re-expression of silenced tumor suppressor genes, promoting cancer cell differentiation and apoptosis.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation Inactive_LSD1 Inactive LSD1 LSD1->Inactive_LSD1 Tumor_Suppressor Tumor Suppressor Genes H3K4me2->Tumor_Suppressor Activation Differentiation Cell Differentiation Tumor_Suppressor->Differentiation Promotion Iadademstat Iadademstat (ORY-1001) Iadademstat->LSD1 Inhibition

Caption: Mechanism of action of Iadademstat on the LSD1 signaling pathway.

Experimental Protocols

Synthesis of N-((1R,2S)-2-(3-(methylsulfonyl)phenyl)cyclopropyl)cyclohexane-1,4-diamine (Iadademstat)

The synthesis of iadademstat from this compound involves a multi-step process as detailed in patent WO2010084160A1. The key steps include the formation of a cyclopropyl ring and subsequent amination.

Step 1: Synthesis of 1-(3-bromophenyl)-2-(methylsulfonyl)ethanone

  • To a solution of this compound in a suitable solvent, add a source of acetyl group (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work up the reaction by quenching with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-(3-bromophenyl)-2-(methylsulfonyl)ethanone.

Step 2: Synthesis of (E)-1-bromo-3-(2-(methylsulfonyl)vinyl)benzene

  • Treat 1-(3-bromophenyl)-2-(methylsulfonyl)ethanone with a suitable dehydrating agent or perform a Wittig-type reaction to form the vinyl sulfone.

  • Purify the product by crystallization or column chromatography.

Step 3: Cyclopropanation

  • React the vinyl sulfone with a suitable cyclopropanating agent, such as a sulfur ylide, to form the cyclopropyl ring. This reaction typically yields a mixture of cis and trans isomers.

  • Separate the desired trans isomer by column chromatography.

Step 4: Amination

  • Introduce the amine functionality via a nucleophilic substitution or a reductive amination protocol. For example, convert the sulfonyl group to a leaving group and react with a protected diamine, followed by deprotection.

  • Alternatively, a Curtius or Hofmann rearrangement of a corresponding carboxylic acid derivative can be employed.

Step 5: Chiral Resolution

  • Separate the racemic mixture of the trans-cyclopropylamine derivative using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Note: The above protocol is a generalized representation based on common synthetic strategies for such molecules. For the exact, detailed experimental procedures, reagents, and conditions, it is imperative to consult the primary literature, specifically patent WO2010084160A1.

In Vitro LSD1 Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., Iadademstat) against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • FAD cofactor

  • Assay buffer

  • Test compound and control inhibitor

  • Detection reagent (e.g., antibody-based detection system for demethylated product)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the assay buffer, LSD1 enzyme, and FAD to the wells of the assay plate.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Incubate for a pre-determined time at room temperature to allow for compound binding to the enzyme.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_synthesis Synthesis Workflow cluster_assay In Vitro Assay Workflow Start This compound Step1 Functionalization Start->Step1 Step2 Cyclopropanation Step1->Step2 Step3 Amination & Resolution Step2->Step3 End Iadademstat Step3->End Assay_Start Prepare Reagents Assay_Step1 Compound Incubation Assay_Start->Assay_Step1 Assay_Step2 Initiate Reaction Assay_Step1->Assay_Step2 Assay_Step3 Detection Assay_Step2->Assay_Step3 Assay_End Data Analysis (IC50) Assay_Step3->Assay_End

Caption: High-level experimental workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the clinical-stage LSD1 inhibitor iadademstat highlights its importance in the development of novel epigenetic therapies for cancer. The provided protocols and data serve as a resource for researchers engaged in the discovery and development of new therapeutics targeting epigenetic mechanisms.

References

Application Note: Sonogashira Coupling of 3-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] This application note provides a detailed protocol for the Sonogashira coupling of 3-Bromophenyl methyl sulfone, an electron-deficient aryl bromide, with a terminal alkyne. The electron-withdrawing nature of the methyl sulfone group can influence the reactivity of the aryl bromide, generally making it a suitable substrate for this transformation.[4][5]

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[2] Copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling.[6][7]

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of 3-Bromophenyl methyl sulfone is depicted below. This involves the careful assembly of reactants and catalysts under an inert atmosphere, followed by the reaction, workup, and purification of the final product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-Bromophenyl methyl sulfone, alkyne, base, and solvent in a Schlenk flask. inert Degas the mixture (e.g., with Argon or Nitrogen). reagents->inert catalysts Add Pd catalyst, ligand (if needed), and CuI under inert atmosphere. inert->catalysts heat Heat the reaction mixture to the desired temperature (e.g., RT to 80 °C). catalysts->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor quench Quench the reaction (e.g., with aqueous NH4Cl). monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the organic layer (e.g., over Na2SO4 or MgSO4). extract->dry purify Purify the crude product by column chromatography. dry->purify

Figure 1: General workflow for the Sonogashira coupling reaction.

Comparative Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings of aryl bromides, particularly those with electron-withdrawing groups, which can serve as a starting point for the optimization of the reaction with 3-Bromophenyl methyl sulfone.

ParameterCondition 1Condition 2 (Copper-Free)Condition 3
Aryl Halide 3-Bromophenyl methyl sulfone3-Bromophenyl methyl sulfone3-Bromophenyl methyl sulfone
Alkyne Phenylacetylene (1.1-1.5 equiv)Trimethylsilylacetylene (1.2 equiv)1-Octyne (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)(AllylPdCl)₂ (2.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand PPh₃ (if needed, 4-10 mol%)P(t-Bu)₃ (10 mol%)-
Copper Co-catalyst CuI (5-10 mol%)-CuI (5 mol%)
Base Triethylamine (2-3 equiv)DABCO (2 equiv)Diisopropylethylamine (2 equiv)
Solvent DMF or TolueneAcetonitrileTHF
Temperature 60-80 °CRoom Temperature50 °C
Reaction Time 4-24 h1-6 h12-24 h
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Reference General conditions adapted from[5][8]Adapted from[4]General conditions

Detailed Experimental Protocol

This protocol provides a representative procedure for the Sonogashira coupling of 3-Bromophenyl methyl sulfone with phenylacetylene.

Materials:

  • 3-Bromophenyl methyl sulfone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add 3-Bromophenyl methyl sulfone (1.0 mmol, 1.0 equiv).

    • Add the solvent (e.g., DMF, 5 mL).

    • Add phenylacetylene (1.2 mmol, 1.2 equiv) and triethylamine (3.0 mmol, 3.0 equiv).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling provides an effective method for the synthesis of arylalkynes from 3-Bromophenyl methyl sulfone. The protocol described herein, along with the summarized reaction conditions, offers a solid foundation for researchers to successfully perform this transformation. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve the highest yields for different alkyne coupling partners.

References

The Role of the Sulfonyl Moiety in mTOR Inhibitor Scaffolds: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs fundamental cellular processes including growth, proliferation, and metabolism.[1][2] Its dysregulation is implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention. The development of mTOR inhibitors has evolved from first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) to second and third-generation ATP-competitive inhibitors that target the kinase domain directly.[1][3] Within the landscape of these inhibitors, the inclusion of specific chemical moieties can significantly influence potency, selectivity, and pharmacokinetic properties. This document explores the potential application of 1-Bromo-3-(methylsulfonyl)benzene and related sulfonyl-containing structures in the synthesis of mTOR inhibitors, based on the established importance of the sulfone and sulfonamide groups in kinase inhibitor design.

While a direct synthetic route for a specific mTOR inhibitor utilizing this compound as a starting material is not prominently documented in publicly available scientific literature and patents, the prevalence of the arylsulfonyl and related motifs in numerous kinase inhibitors underscores the potential utility of such a building block. The sulfonyl group can act as a key pharmacophore, engaging in important interactions within the ATP-binding pocket of the kinase and contributing to the overall molecular framework.

The mTOR Signaling Pathway

The mTOR kinase is a central node in a complex signaling network. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with distinct upstream regulators and downstream effectors. Understanding this pathway is critical for the rational design of targeted inhibitors.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2 mTORC2 mTORC2->AKT

Caption: The mTOR Signaling Pathway.

The Role of the Sulfonyl Group in Kinase Inhibitors

The sulfone (-SO2-) and sulfonamide (-SO2N<) moieties are prevalent in medicinal chemistry, particularly in the design of kinase inhibitors. Their utility stems from several key properties:

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with the hinge region or other residues in the ATP-binding pocket of kinases.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The inclusion of a sulfonyl group can influence the solubility, lipophilicity, and other physicochemical properties of a molecule, which are critical for drug-likeness.

  • Structural Scaffold: The tetrahedral geometry of the sulfonyl group can provide a rigid anchor for orienting other pharmacophoric elements within the binding site.

Several published studies on PI3K/mTOR dual inhibitors describe the synthesis and structure-activity relationships of compounds containing arylsulfonamide scaffolds.[4] These studies highlight the importance of the sulfonamide moiety for achieving high potency.

Hypothetical Synthetic Application of this compound

Given the established role of the arylsulfonyl motif, this compound represents a plausible starting material for the synthesis of novel mTOR inhibitors. A general synthetic strategy could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce the core scaffold of a kinase inhibitor.

Below is a generalized workflow illustrating how this building block could be incorporated.

Synthetic_Workflow A This compound C Palladium-Catalyzed Cross-Coupling Reaction A->C B Core Scaffold Precursor (e.g., boronic acid, amine) B->C D Intermediate with (methylsulfonyl)phenyl Moiety C->D E Further Functionalization (e.g., side chain addition) D->E F Final mTOR Inhibitor Candidate E->F

Caption: A generalized synthetic workflow.

Experimental Protocols

As no specific mTOR inhibitor synthesized from this compound has been identified in the literature, a detailed experimental protocol cannot be provided. However, a general procedure for a key synthetic step, a Suzuki coupling, is outlined below based on standard laboratory practices. This serves as an illustrative example of how the starting material could be utilized.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple this compound with a hypothetical boronic acid partner to form a biaryl intermediate.

Materials:

  • This compound

  • Arylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

Without a specific target molecule, a table of quantitative data cannot be generated. However, for a novel inhibitor series derived from this compound, the following data would be crucial for structure-activity relationship (SAR) studies:

Table 1: Hypothetical In Vitro Activity and Physicochemical Properties of a Novel mTOR Inhibitor Series

Compound IDR Group ModificationmTOR IC50 (nM)PI3Kα IC50 (nM)Cell-based Potency (nM)Aqueous Solubility (µM)ClogP
Lead-01 -H500>10000200053.5
Analogue-02 -NH225080001000153.1
Analogue-03 -morpholine505000200502.8
Analogue-04 -piperazine254500150652.5

Data presented in this table is purely illustrative and does not represent actual experimental results.

Conclusion

While the direct application of this compound in the synthesis of a known mTOR inhibitor is not readily found in the current body of scientific literature, the chemical properties of this compound and the established importance of the arylsulfonyl moiety in kinase inhibitors suggest its potential as a valuable building block for the discovery of novel mTOR inhibitors. The general synthetic strategies and protocols outlined here provide a foundation for researchers to explore the incorporation of the (methylsulfonyl)phenyl group into new molecular scaffolds targeting the mTOR pathway. Further research and publication in this specific area would be necessary to provide more detailed application notes and protocols.

References

Application Notes and Protocols for the Preparation of 1-Bromo-3-(methylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 1-bromo-3-(methylsulfonyl)benzene, a key intermediate in the development of therapeutic agents and agrochemicals. The protocols outlined below offer two distinct and reliable synthetic routes, with accompanying data to aid in method selection and optimization.

Introduction

This compound and its derivatives are recognized as valuable building blocks in contemporary chemical research, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of both a bromine atom and a methylsulfonyl group on the aromatic ring provides multiple reactive sites for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the sulfonyl group influences the reactivity of the aromatic ring and can be a key feature for biological activity.

Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology and inflammatory diseases.

Data Presentation: Comparison of Synthetic Routes

Two primary methods for the preparation of this compound are presented: the oxidation of 3-bromothioanisole and the Sandmeyer reaction of 3-aminophenyl methyl sulfone. The following table summarizes the key quantitative data for each method, allowing for an informed decision based on factors such as yield, reaction time, and starting material availability.

ParameterMethod 1: Oxidation of 3-BromothioanisoleMethod 2: Sandmeyer Reaction of 3-Aminophenyl Methyl Sulfone
Starting Material 3-Bromothioanisole3-Aminophenyl methyl sulfone
Key Reagents Hydrogen Peroxide, Acetic AcidSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Reaction Time 4-6 hours2-3 hours
Typical Yield 85-95%70-80%
Purity (typical) >98% (after crystallization)>97% (after chromatography)
Key Advantages High yield, readily available starting materialShorter reaction time
Key Disadvantages Two-step process (sulfoxide intermediate)Handling of diazonium salts, use of copper

Experimental Protocols

Method 1: Preparation of this compound via Oxidation of 3-Bromothioanisole

This two-step method involves the initial oxidation of 3-bromothioanisole to the intermediate 1-bromo-3-(methylsulfinyl)benzene, followed by further oxidation to the desired this compound.

Step 1: Synthesis of 1-Bromo-3-(methylsulfinyl)benzene

A highly efficient method for this step has been reported, achieving a near-quantitative yield.[1]

  • Materials:

    • 3-Bromothioanisole (1.0 equiv)

    • 1,3-Dimethylalloxan (catalyst)

    • Hydrogen peroxide (30% aq. solution, 1.1 equiv)

    • Magnesium sulfate

    • Dichloromethane

  • Procedure:

    • To a solution of 3-bromothioanisole in dichloromethane, add a catalytic amount of 1,3-dimethylalloxan and magnesium sulfate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the hydrogen peroxide solution dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-bromo-3-(methylsulfinyl)benzene. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Materials:

    • 1-Bromo-3-(methylsulfinyl)benzene (from Step 1)

    • Hydrogen peroxide (30% aq. solution, 1.5 equiv)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the 1-bromo-3-(methylsulfinyl)benzene in glacial acetic acid.

    • Heat the solution to 80 °C.

    • Slowly add the hydrogen peroxide solution dropwise.

    • Maintain the reaction at 80-90 °C for 2-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • The solid product will precipitate. Collect the solid by filtration.

    • Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Method 2: Preparation of this compound via Sandmeyer Reaction

This method provides a more direct route from an amino-substituted precursor.

  • Materials:

    • 3-Aminophenyl methyl sulfone (1.0 equiv)

    • Hydrobromic acid (48% aq. solution, 4.0 equiv)

    • Sodium nitrite (1.1 equiv)

    • Copper(I) bromide (0.2 equiv)

    • Ice

    • Water

  • Procedure:

    • In a flask, suspend 3-aminophenyl methyl sulfone in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Experimental Workflow: Oxidation of 3-Bromothioanisole

G cluster_0 Step 1: Sulfoxide Synthesis cluster_1 Step 2: Sulfone Synthesis A 3-Bromothioanisole C 1-Bromo-3-(methylsulfinyl)benzene A->C Oxidation B H2O2, Catalyst B->C D 1-Bromo-3-(methylsulfinyl)benzene C->D F This compound D->F Oxidation E H2O2, Acetic Acid E->F

Caption: Workflow for the two-step oxidation synthesis.

Experimental Workflow: Sandmeyer Reaction

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 3-Aminophenyl methyl sulfone C Diazonium Salt Intermediate A->C B NaNO2, HBr B->C D Diazonium Salt Intermediate C->D F This compound D->F E CuBr E->F

Caption: Workflow for the Sandmeyer reaction synthesis.

Application Example: Inhibition of p38 MAPK Signaling Pathway

Derivatives of this compound have been explored as inhibitors of the p38 MAPK signaling pathway, which is implicated in inflammatory responses and cancer. The diagram below illustrates the logical relationship of how such an inhibitor would function.

G A Inflammatory Stimuli / Stress B p38 MAPK Activation A->B C Downstream Signaling (e.g., MK2, ATF2) B->C D Inflammatory Response (e.g., Cytokine Production) C->D Inhibitor This compound Derivative Inhibitor->B

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of valuable chemical intermediates and precursors for drug development, starting from 1-Bromo-3-(methylsulfonyl)benzene. The protocols are designed to be scalable and robust, suitable for pilot plant and industrial applications.

Application Note 1: Synthesis of a Diaryl Sulfone Intermediate via Suzuki-Miyaura Coupling

Introduction:

Diaryl sulfones are a crucial structural motif in many pharmaceutical agents, including selective COX-2 inhibitors. This compound serves as a versatile building block for the synthesis of these compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This protocol details the large-scale synthesis of 3-(Methylsulfonyl)-4'-methylbiphenyl, a key intermediate for the development of various therapeutic agents.

Experimental Protocol:

A detailed, scalable protocol for the Suzuki-Miyaura coupling of this compound with 4-tolylboronic acid is provided below. This protocol is adapted from established methods for large-scale Suzuki-Miyaura reactions.

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
This compound34896-80-5235.1010.042.53
4-Tolylboronic acid5720-05-8135.966.3546.78
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.0480.21
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.510.1750.43
Potassium Carbonate (K₂CO₃)584-08-7138.2111.7585.06
Toluene108-88-392.14100 L-
Water7732-18-518.0220 L-

Procedure:

  • Reactor Setup: Charge a 200 L glass-lined reactor with this compound (10.0 kg), 4-tolylboronic acid (6.35 kg), and potassium carbonate (11.75 kg).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (100 L) and water (20 L) to the reactor.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve Palladium(II) acetate (48 g) and SPhos (175 g) in toluene (5 L). Stir for 15 minutes to form the active catalyst complex.

  • Reaction Initiation: Transfer the catalyst solution to the main reactor.

  • Heating and Monitoring: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours until the consumption of this compound is greater than 99%.

  • Work-up: Cool the reaction mixture to room temperature. Separate the aqueous layer.

  • Washing: Wash the organic layer with 2 M sodium hydroxide solution (2 x 20 L) and then with brine (20 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from isopropanol to afford 3-(Methylsulfonyl)-4'-methylbiphenyl as a white to off-white solid.

Quantitative Data:

ParameterValue
Scale10.0 kg
Reaction Time8 - 12 hours
Yield85 - 92%
Purity (HPLC)> 99.0%

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Starting Materials & Base B Inert Reactor with Nitrogen A->B C Add Solvents (Toluene, Water) B->C E Add Catalyst to Reactor C->E D Prepare Catalyst Solution Separately D->E F Heat to 80-85 °C E->F G Monitor by HPLC F->G H Cool and Separate Layers G->H Reaction Complete I Wash Organic Layer H->I J Dry and Filter I->J K Concentrate Under Vacuum J->K L Recrystallize from Isopropanol K->L M Final Product: 3-(Methylsulfonyl)-4'-methylbiphenyl L->M

A generalized workflow for the large-scale Suzuki-Miyaura coupling reaction.

Application Note 2: Synthesis of a Precursor for Selective COX-2 Inhibitors

Introduction:

The 3-(methylsulfonyl)phenyl moiety is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors. The diaryl sulfone intermediate synthesized in Application Note 1 can be further functionalized to introduce a heterocyclic core, a common feature of many COX-2 inhibitors. This protocol describes a conceptual large-scale synthesis of a pyrazole-containing precursor.

Experimental Protocol:

This protocol outlines the synthesis of a hypothetical pyrazole derivative from 3-(Methylsulfonyl)-4'-methylbiphenyl.

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
3-(Methylsulfonyl)-4'-methylbiphenyl(from previous step)246.3310.040.59
N-Bromosuccinimide (NBS)128-08-5177.987.5842.62
Benzoyl Peroxide (BPO)94-36-0242.230.492.03
Carbon Tetrachloride (CCl₄)56-23-5153.82100 L-
Hydrazine Hydrate7803-57-850.062.2344.55
Ethyl Acetoacetate141-97-9130.145.8044.57
Ethanol64-17-546.0750 L-

Procedure:

Step 1: Benzylic Bromination

  • Reactor Setup: Charge a 200 L glass-lined reactor with 3-(Methylsulfonyl)-4'-methylbiphenyl (10.0 kg) and carbon tetrachloride (100 L).

  • Reagent Addition: Add N-Bromosuccinimide (7.58 kg) and benzoyl peroxide (0.49 kg) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and filter off the succinimide.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.

Step 2: Pyrazole Formation

  • Reactor Setup: In a separate 200 L reactor, dissolve hydrazine hydrate (2.23 kg) and ethyl acetoacetate (5.80 kg) in ethanol (50 L).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Addition of Bromide: Add the crude benzylic bromide from Step 1 to the reaction mixture.

  • Cyclization: Continue to reflux for an additional 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

ParameterStep 1Step 2
Scale10.0 kg~12.8 kg (crude)
Reaction Time4 - 6 hours8 - 10 hours
Yield~90% (crude)70 - 80%
Purity (HPLC)-> 98.0%

Logical Relationship Diagram:

COX2_Precursor_Synthesis A This compound B Suzuki-Miyaura Coupling (with 4-tolylboronic acid) A->B C 3-(Methylsulfonyl)-4'-methylbiphenyl B->C D Benzylic Bromination (NBS, BPO) C->D E 4'-(Bromomethyl)-3-(methylsulfonyl)biphenyl D->E F Pyrazole Synthesis (Hydrazine, Ethyl Acetoacetate) E->F G COX-2 Inhibitor Precursor F->G

Synthetic route to a hypothetical COX-2 inhibitor precursor.

Signaling Pathway Diagrams

Cyclooxygenase-2 (COX-2) Signaling Pathway and Inhibition:

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain. Selective COX-2 inhibitors block this pathway, reducing the production of inflammatory prostaglandins.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 Induction COX-2 Induction Pro-inflammatory Stimuli->COX-2 Induction COX-2 Enzyme COX-2 Enzyme COX-2 Induction->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Selective COX-2 Inhibitor Selective COX-2 Inhibitor Selective COX-2 Inhibitor->COX-2 Enzyme Inhibits

Inhibition of the COX-2 signaling pathway.

BRAF V600E Signaling Pathway and Inhibition:

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation in certain cancers like melanoma. Vemurafenib, a BRAF inhibitor, can be synthesized using intermediates derived from brominated phenyl sulfones.

BRAF_Pathway Growth Factors Growth Factors RAS RAS Growth Factors->RAS BRAF V600E (mutant) BRAF V600E (mutant) RAS->BRAF V600E (mutant) MEK MEK BRAF V600E (mutant)->MEK ERK ERK MEK->ERK Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation ERK->Uncontrolled Cell Proliferation Vemurafenib (BRAF Inhibitor) Vemurafenib (BRAF Inhibitor) Vemurafenib (BRAF Inhibitor)->BRAF V600E (mutant) Inhibits

Inhibition of the BRAF V600E signaling pathway.

application in the synthesis of central nervous system agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Novel CNS Agents

Topic: Palladium-Catalyzed C-H Functionalization for the Synthesis of mGluR5 Positive Allosteric Modulators

Abstract

This application note details a synthetic protocol for a class of potent and selective positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). The synthesis leverages a palladium-catalyzed C-H functionalization/activation strategy, which offers an efficient and modular route to novel heterocyclic scaffolds.[1][2][3][4][5] These mGluR5 PAMs have significant therapeutic potential for treating central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[6][7][8][9] Detailed protocols for the key synthetic step and a representative biological assay for functional characterization are provided.

Introduction

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[10][11] Dysregulation of mGluR5 signaling is implicated in various CNS disorders.[6][7] Positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous ligand glutamate, rather than activating it directly, offer a promising therapeutic strategy with potentially fewer side effects than conventional agonists.[8][9][12]

Traditional synthetic routes to mGluR5 modulators often require multi-step sequences with pre-functionalized starting materials. Modern C-H activation catalysis provides a more streamlined approach, enabling the direct formation of carbon-carbon bonds from ubiquitous C-H bonds, thereby increasing synthetic efficiency.[3][5] This note describes the application of a palladium-catalyzed Sonogashira coupling of a heterocyclic core with a substituted alkyne to generate a library of potent mGluR5 PAMs.

Overall Experimental Workflow

The development process for these novel CNS agents follows a logical progression from chemical synthesis to biological validation. The key stages include the synthesis of the target compounds via a C-H activation protocol, followed by purification and characterization. Subsequently, the compounds are subjected to a series of in vitro assays to determine their potency, efficacy, and mechanism of action at the mGluR5 receptor.

G cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation A Step 1: Sonogashira C-H Coupling (Heterocycle + Alkyne) B Step 2: Amide Coupling A->B C Purification (Chromatography) B->C D Structural Confirmation (NMR, MS) C->D E Primary Screening: Calcium Mobilization Assay D->E Lead Compounds F Potency & Efficacy (EC50 Determination) E->F G Selectivity Profiling (vs. other mGluRs) F->G H Mechanism of Action (Radioligand Binding) F->H

Caption: Overall workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide

This protocol describes a key palladium-catalyzed Sonogashira coupling followed by an amide coupling to produce a representative mGluR5 PAM.[13]

Step A: 5-((3-fluorophenyl)ethynyl)picolinic acid

  • Reaction Setup: To a sealed tube, add 5-bromopicolinic acid (2.0 g, 10.0 mmol), 1-ethynyl-3-fluorobenzene (1.0 mL, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.57 g, 0.5 mmol), and copper(I) iodide (CuI, 0.2 g, 1.0 mmol).

  • Solvent and Base: Add dimethylformamide (DMF, 15.0 mL) and diethylamine (6.2 mL, 60 mmol).

  • Reaction Conditions: Seal the tube and stir the mixture at room temperature for 12 hours.

  • Workup: Upon completion, add water (H₂O) to the reaction mixture to precipitate the product.

  • Isolation: Filter the mixture to collect the precipitate, affording the title compound as an off-white solid.

    • Expected Yield: 94%[13]

Step B: 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (Final Compound)

  • Reaction Setup: In a round-bottom flask, combine 3-methyloxetan-3-amine (200 mg, 2.3 mmol), the product from Step A (665 mg, 2.76 mmol), and HATU (1.05 g, 2.76 mmol) in DMF (10.0 mL).

  • Base: Add N,N-diisopropylethylamine (DIPEA, 0.9 mL, 7.0 mmol) to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with H₂O (60.0 mL) and extract with ethyl acetate (EtOAc, 3 x 40.0 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude material by silica gel chromatography (gradient elution, 20-100% EtOAc in hexanes) to afford the final product as a white solid.

    • Expected Yield: 68%[13]

    • Characterization: LC-MS (>98%) m/z = 311.0 [M+H][13]

Protocol 2: Calcium Mobilization Assay for mGluR5 PAM Activity

This assay measures the ability of a compound to potentiate glutamate-induced intracellular calcium release in cells expressing mGluR5.[14][15]

  • Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well and grow to confluence.[14][16]

  • Dye Loading: Remove the culture medium and replace it with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 10 nM to 100 µM) in assay buffer containing a sub-maximal concentration of glutamate (EC₂₀, typically ~1 µM).

  • Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence. Add the compound/glutamate solution to the wells and record the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Normalize the fluorescence response to the maximal response induced by a saturating concentration of a known agonist (e.g., DHPG). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Quantitative Data Summary

The following tables summarize the synthetic and pharmacological data for a series of representative mGluR5 PAMs synthesized using the described methodology.

Table 1: Synthetic Yields and Physicochemical Properties

Compound IDR-Group (Alkyne)Yield (Step A)Yield (Step B)Purity (LC-MS)
ML254 3-Fluorophenyl94%[13]68%[13]>98%[13]
Cmpd-2 Phenyl91%71%>99%
Cmpd-3 4-Chlorophenyl88%65%>97%
Cmpd-4 2-Thienyl85%62%>98%

Table 2: Pharmacological Activity at mGluR5

Compound IDPAM EC₅₀ (nM)Max Potentiation (%)Allosteric Agonism (EC₅₀)
ML254 120155> 30 µM
CDPPB 230[16]160> 10 µM
VU0360172 98[16]175> 10 µM
ADX-47273 350[16]140> 30 µM

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq protein.[17] This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17][18] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[17][18] This cascade ultimately modulates synaptic plasticity.[10] PAMs bind to an allosteric site on the receptor, enhancing the conformational changes induced by glutamate, thereby potentiating this downstream signaling.[19]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling R mGluR5 Gq Gq Protein R->Gq Glutamate PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PAM PAM PAM->R potentiates IP3 IP₃ PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca Ca²⁺ Release (from ER) IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Synaptic Plasticity (LTP/LTD) Ca->Response PKC->Response

Caption: Simplified mGluR5 signaling pathway modulated by a PAM.

Conclusion

The use of palladium-catalyzed C-H activation provides a powerful and efficient platform for the synthesis of novel mGluR5 positive allosteric modulators. The protocols and data presented herein demonstrate a robust methodology for generating potent and selective CNS drug candidates. The lead compounds exhibit desirable pharmacological profiles, warranting further investigation for their therapeutic potential in treating schizophrenia and other neurological disorders.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(methylsulfonyl)benzene is a versatile aromatic compound featuring a bromine atom, a good leaving group, and a methylsulfonyl group.[1] The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, which significantly influences the electronic properties of the benzene ring.[1] This electronic-withdrawing nature, primarily through the inductive effect, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1] While SNAr reactions are most facile when the electron-withdrawing group is positioned ortho or para to the leaving group to allow for resonance stabilization of the intermediate Meisenheimer complex, the meta-positioned sulfonyl group still provides sufficient activation for the reaction to proceed under appropriate conditions.[2][3]

This document provides detailed application notes and experimental protocols for conducting SNAr reactions on this compound. The resulting substituted (methylsulfonyl)benzene derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Applications in Drug Development and Materials Science

The products derived from nucleophilic aromatic substitution of this compound are of significant interest in several areas:

  • Pharmaceutical Synthesis: The introduction of various nucleophiles, such as amines, alcohols, and thiols, allows for the construction of diverse molecular scaffolds. Aryl sulfones are key functional groups in many biologically active compounds.[1] The ability to form carbon-nitrogen and carbon-oxygen bonds is fundamental in the synthesis of potential active pharmaceutical ingredients (APIs).[4]

  • Agrochemicals: Similar to pharmaceuticals, the derivatives can be used in the synthesis of novel pesticides and herbicides.[4]

  • Materials Science: The resulting products can serve as building blocks for functional materials, dyes, and electronic chemicals where specific electronic properties conferred by the sulfonyl group are desired.[4]

Data Presentation: Representative SNAr Reactions

The following table summarizes plausible reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles. These conditions are based on general principles of SNAr reactions.[1]

NucleophileProductTypical SolventTemperature (°C)Base (if required)
Sodium Methoxide (NaOMe)1-Methoxy-3-(methylsulfonyl)benzeneDMF, DMSO100 - 150N/A
Sodium Ethoxide (NaOEt)1-Ethoxy-3-(methylsulfonyl)benzeneDMSO, NMP100 - 150N/A
Potassium Phenoxide (K-OPh)1-Phenoxy-3-(methylsulfonyl)benzeneNMP, DMF120 - 180N/A
Ammonia (or equivalent)3-(Methylsulfonyl)anilineToluene, Dioxane80 - 120Strong Base (e.g., NaOtBu)
Primary/Secondary Amine (RNH₂/R₂NH)N-substituted-3-(methylsulfonyl)anilineToluene, Dioxane80 - 120Strong Base (e.g., NaOtBu)
Sodium Thiophenoxide (NaSPh)1-(Phenylthio)-3-(methylsulfonyl)benzeneDMF, DMSO80 - 120N/A

Note: For amination reactions, transition-metal-catalyzed methods like the Buchwald-Hartwig amination are often more efficient and proceed under milder conditions than traditional SNAr.[5][6] However, with sufficient activation, direct SNAr is plausible.

Visualizations

Experimental_Workflow General Experimental Workflow for SNAr A Reagent Preparation (Substrate, Nucleophile, Solvent) B Reaction Setup (Inert atmosphere, heating) A->B C Reaction Monitoring (TLC, GC-MS, or LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Product Characterization (NMR, MS, IR) E->F Logical_Relationships Application Pathway A 1-Bromo-3- (methylsulfonyl)benzene B Nucleophilic Aromatic Substitution (SNAr) A->B C C-N Bond Formation (Amines) B->C D C-O Bond Formation (Alcohols/Phenols) B->D E C-S Bond Formation (Thiols) B->E F Pharmaceutical Intermediates & APIs C->F G Functional Materials & Specialty Chemicals C->G D->F D->G E->F E->G

References

Application Notes and Protocols for C-S Bond Formation Using 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Aryl thioethers, and their oxidized derivatives such as sulfoxides and sulfones, are prevalent structural motifs in a wide array of pharmaceuticals. The methylsulfonyl group, in particular, is often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement. 1-Bromo-3-(methylsulfonyl)benzene is a versatile building block for the synthesis of such compounds, featuring a reactive C-Br bond amenable to palladium-catalyzed cross-coupling reactions and a strongly electron-withdrawing methylsulfonyl group that influences the reactivity of the aromatic ring.

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed C-S bond formation using this compound with various thiol partners. The methodologies presented are based on established principles of Buchwald-Hartwig cross-coupling chemistry and are supported by data from analogous reactions with structurally similar electron-deficient aryl bromides.

Reaction Principle

The palladium-catalyzed coupling of an aryl halide with a thiol, often referred to as a Buchwald-Hartwig C-S coupling, is a powerful and general method for the synthesis of aryl thioethers. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Thiolate Coordination and Deprotonation: A thiol coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-thiolate complex.

  • Reductive Elimination: The final C-S bond is formed through reductive elimination from the palladium-thiolate complex, which regenerates the Pd(0) catalyst and releases the desired aryl thioether product.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and broad substrate scope. For electron-deficient aryl bromides such as this compound, specific catalyst systems have been developed to overcome the electronic effects of the substituent and promote efficient coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected outcomes for the palladium-catalyzed C-S cross-coupling of various electron-deficient aryl bromides with a selection of thiols. This data provides a strong basis for the expected yield and purity when applying these conditions to this compound.

EntryAryl BromideThiol PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromonitrobenzeneThiophenolPd₂(dba)₃ (2) / Xantphos (4)i-Pr₂NEt (2.0)Toluene1001295
24-Bromobenzonitrile4-MethylthiophenolPd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)Toluene1001692
3Methyl 4-bromobenzoateBenzyl mercaptanPd₂(dba)₃ (2) / Xantphos (4)i-Pr₂NEt (2.0)Toluene1001888
41-Bromo-4-(trifluoromethyl)benzene1-OctanethiolPd₂(dba)₃ (2) / Xantphos (4)i-Pr₂NEt (2.0)Toluene1002085
54-Bromoacetophenone2-NaphthalenethiolPd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)Toluene1001490

Note: Yields are based on published results for analogous substrates and may vary for this compound. Optimization of reaction conditions may be necessary to achieve optimal results.

Experimental Protocols

General Protocol for the Palladium-Catalyzed C-S Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific thiol substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Thiol (Aryl or Alkyl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Diisopropylethylamine (i-Pr₂NEt) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and the chosen base (i-Pr₂NEt, 2.0 mmol, 2.0 equiv, or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Again, evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the thiol (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(methylsulfonyl)phenyl thioether.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Visualizations

Buchwald_Hartwig_CS_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Thiol_Coord Thiol Coordination PdII_ArX->Thiol_Coord R-SH, Base - HB⁺X⁻ PdII_Thiol [Ar-Pd(II)(SR)L₂]⁻H⁺ Thiol_Coord->PdII_Thiol RedElim Reductive Elimination PdII_Thiol->RedElim RedElim->Pd0 Regeneration Product Ar-S-R RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd₂(dba)₃, Xantphos - Add this compound - Add Base start->setup inert Inert Atmosphere: - Evacuate & Backfill (3x) setup->inert reagents Add Reagents: - Thiol - Anhydrous Toluene inert->reagents reaction Reaction: - Heat to 100 °C - Stir for 12-24 h reagents->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite® - Wash with H₂O & Brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Product: 3-(methylsulfonyl)phenyl thioether purify->end

Caption: Experimental workflow for the palladium-catalyzed C-S bond formation.

Applications in Drug Discovery and Development

The synthesis of 3-(methylsulfonyl)phenyl thioethers via this palladium-catalyzed C-S cross-coupling reaction provides access to a valuable class of compounds for drug discovery. The methylsulfonyl group is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, improve pharmacokinetic properties, and modulate the electronic nature of the molecule.

The resulting thioether products can be further functionalized. For example, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, providing additional diversity and opportunities to fine-tune the biological activity and physicochemical properties of the lead compounds. The ability to efficiently and reliably construct the C-S bond with this compound is therefore a critical enabling technology for the synthesis of novel therapeutic agents. This protocol offers a robust and versatile method for accessing a wide range of these important molecular scaffolds.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(methylsulfonyl)benzene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Materials

Possible Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air- and moisture-stable pre-catalyst (e.g., a palladacycle). Ensure rigorous degassing of all solvents and the reaction vessel to remove oxygen.[1]The active Pd(0) species is highly sensitive to oxygen and can be deactivated through oxidation. Pre-catalysts can provide a more reliable source of active Pd(0).
Inefficient Oxidative Addition While the electron-withdrawing sulfonyl group on this compound generally facilitates oxidative addition, issues can still arise.[2][3][4] If suspected, consider increasing the reaction temperature or switching to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos).[4][5]Electron-rich ligands can accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][6]
Poor Boronic Acid/Ester Quality Use fresh, high-purity boronic acid or a more stable boronic ester derivative (e.g., pinacol esters). Boronic acids can dehydrate to form less reactive cyclic trimer boroxines.[6]The purity and form of the organoboron reagent directly impact the efficiency of the transmetalation step.
Inappropriate Base or Solvent Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8] Ensure the chosen base is finely powdered and thoroughly dried. The solvent system should solubilize all reaction components; common choices include mixtures of an organic solvent (e.g., dioxane, THF) and water.[8][9]The base is critical for activating the boronic acid for the transmetalation step.[10][11] The solvent composition affects the solubility of reagents and the overall reaction kinetics.

Issue 2: Formation of Significant Side Products

Side Product Possible Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[12]Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][13] Using a Pd(0) source directly or ensuring complete in-situ reduction of a Pd(II) source can minimize this side reaction.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities. Prolonged reaction times at elevated temperatures.Use a less aqueous solvent system or anhydrous conditions if compatible with the chosen base. Minimize reaction time by monitoring for completion (e.g., by TLC or LC-MS). Using a more stable boronic ester can also mitigate this issue.[4]
Hydrodehalogenation of this compound Presence of a hydrogen source (e.g., water, alcohol) and a catalyst system that promotes this pathway.Screen different ligands and solvent systems. While challenging to completely eliminate, optimizing other reaction parameters to favor the cross-coupling pathway can reduce the extent of this side reaction.

Frequently Asked Questions (FAQs)

Q1: Is this compound a challenging substrate for Suzuki coupling?

A1: Due to the presence of the electron-withdrawing methylsulfonyl group, this compound is generally considered an activated aryl bromide. This electronic feature typically facilitates the initial oxidative addition step of the Suzuki catalytic cycle.[2][3][4] However, the overall success and yield of the reaction still depend heavily on the careful selection of the catalyst, ligand, base, and reaction conditions.

Q2: What is a good starting point for catalyst and ligand selection for this substrate?

A2: For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For more challenging couplings or to improve yields, consider using more advanced catalyst systems with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos, often available as stable palladacycle precatalysts.[4][5][14]

Q3: Which base is most suitable for the Suzuki coupling of this compound?

A3: The choice of base is crucial. Inorganic bases are most commonly used. Potassium carbonate (K₂CO₃) is a good starting point. For less reactive coupling partners or to accelerate the reaction, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[1][7] The base's role is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[10][11]

Q4: Should I use a boronic acid or a boronic ester?

A4: Boronic acids are generally more reactive but can be more susceptible to side reactions like protodeboronation.[4] Boronic esters, such as pinacol esters (Bpin), are more stable and can lead to higher yields in some cases by slowly releasing the boronic acid in situ, thus minimizing side reactions.[4] If you are experiencing issues with boronic acid decomposition, switching to a corresponding boronic ester is a recommended strategy.

Q5: How critical is it to maintain an inert atmosphere?

A5: It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which can halt the catalytic cycle. Oxygen can also promote the unwanted homocoupling of the boronic acid.[1][12] Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire experimental setup and duration.[13]

Quantitative Data

A successful large-scale Suzuki coupling of this compound has been reported in the literature, demonstrating the feasibility of achieving high yields with this substrate.

Aryl Halide Coupling Partner Catalyst Base Solvent Yield Reference
This compound3-PyridylboraneNot specifiedNot specifiedNot specified92.5% (on a 278 kg scale)[10]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point. Optimization of specific parameters may be required for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid or ester, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[9]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArylHalide Ar-X (this compound) ArylHalide->OxAdd Transmetalation Transmetalation Intermediate Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst 1. Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere Start->CheckCatalyst OptimizeBase 2. Optimize Base - Screen K₂CO₃, Cs₂CO₃, K₃PO₄ - Ensure base is dry and fine CheckCatalyst->OptimizeBase If no improvement Success Improved Yield CheckCatalyst->Success Issue Resolved ChangeLigand 3. Change Ligand - Try bulky, electron-rich ligands (e.g., SPhos) OptimizeBase->ChangeLigand If no improvement OptimizeBase->Success Issue Resolved CheckBoron 4. Check Boron Source - Use high-purity boronic acid - Switch to a boronic ester ChangeLigand->CheckBoron If no improvement ChangeLigand->Success Issue Resolved CheckBoron->Success Issue Resolved

Caption: A stepwise workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Purification of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-3-(methylsulfonyl)benzene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent. - Incorrect solvent choice.- Add more of the hot solvent in small portions until the solid dissolves. - Select a more suitable solvent. For this compound, polar solvents like ethanol or isopropanol are good starting points.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product (100-104°C). - The solution is supersaturated.- Lower the temperature of the hotplate. - Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. - Reheat the solution to dissolve the oil, then allow it to cool more slowly.
No crystals form upon cooling. - The solution is not sufficiently saturated. - Cooling is too rapid.- Evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. - Too much solvent was used. - Premature crystallization during hot filtration. - The product is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of your product. - Perform a second recrystallization.

Column Chromatography Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor separation of product from impurities. - Incorrect solvent system (eluent). - Column was not packed properly. - Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. - Ensure the silica gel is packed uniformly without any cracks or channels. - Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 50:1 ratio of silica to crude product by weight).
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or tailing of spots on TLC. - The sample is too concentrated on the TLC plate. - The compound is interacting strongly with the stationary phase.- Dilute the sample before spotting on the TLC plate. - Add a small amount of a slightly more polar solvent to the eluent.
Cracks or channels in the silica gel bed. - The column was allowed to run dry. - Improper packing.- Always keep the silica gel covered with solvent. - Repack the column if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route. If synthesized by the oxidation of 3-bromothioanisole, the primary impurities are likely to be the unreacted starting material (3-bromothioanisole) and the intermediate sulfoxide (1-bromo-3-(methylsulfinyl)benzene). Over-oxidation byproducts are also a possibility.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the level of impurities and the desired final purity.

  • Recrystallization is a good first-line technique for removing bulk impurities, especially if the crude product is a solid.

  • Column chromatography is more effective for separating compounds with similar polarities and for achieving very high purity.

Q3: What is a good solvent for recrystallizing this compound?

A3: Given the polar nature of the sulfone group, polar solvents are generally suitable. Ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol-water, may also be effective. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

Q4: What is a suitable solvent system for column chromatography of this compound?

A4: A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane. The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired product.

Q5: How can I monitor the purity of my this compound fractions?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your recrystallized product. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water would likely be effective for this compound.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture on a hotplate with stirring until it boils.

  • Hot Filtration (Optional): If there are insoluble impurities, pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is 20% ethyl acetate in hexane. The target Rf value for this compound should be around 0.2-0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-90%- Simple and cost-effective for large quantities. - Can remove significant amounts of impurities.- Product loss due to solubility in the mother liquor. - May not be effective for separating impurities with similar solubility.
Column Chromatography >99%50-85%- High resolution for separating complex mixtures. - Can achieve very high purity.- More time-consuming and requires larger volumes of solvent. - Potential for product loss on the column.

Note: The purity and yield are typical values and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Purification Steps cluster_3 Final Product Crude Product Crude Product Assess Impurity Profile (TLC/HPLC) Assess Impurity Profile (TLC/HPLC) Crude Product->Assess Impurity Profile (TLC/HPLC) High Impurity Load High Impurity Load Assess Impurity Profile (TLC/HPLC)->High Impurity Load Major Impurities Low Impurity Load / High Purity Needed Low Impurity Load / High Purity Needed Assess Impurity Profile (TLC/HPLC)->Low Impurity Load / High Purity Needed Minor Impurities Recrystallization Recrystallization High Impurity Load->Recrystallization Column Chromatography Column Chromatography Low Impurity Load / High Purity Needed->Column Chromatography Assess Purity (TLC/HPLC) Assess Purity (TLC/HPLC) Recrystallization->Assess Purity (TLC/HPLC) Check Purity Pure Product Pure Product Column Chromatography->Pure Product Assess Purity (TLC/HPLC)->Column Chromatography Further Purification Needed Assess Purity (TLC/HPLC)->Pure Product Purity >98%

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Cross-Coupling Reactions of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-3-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide robust methodologies for successful coupling reactions. The electron-withdrawing nature of the methylsulfonyl group makes this substrate particularly susceptible to certain side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound.

Topic 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with an electron-deficient substrate like this compound, specific side reactions can be prevalent.[1]

Question 1: I am observing a low yield of my desired biaryl product and recovering unreacted starting material. What are the likely causes?

Answer: Low conversion in Suzuki-Miyaura coupling with this substrate can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and, critically, the phosphine ligand is paramount. Standard ligands may not be optimal for this electron-deficient system. Bulky and electron-rich phosphine ligands are often required to promote the catalytic cycle effectively, particularly the reductive elimination step.[2]

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step. An inappropriate base can lead to poor solubility, slow reaction rates, or promotion of side reactions. The choice of solvent also affects the solubility of reagents and the stability of the catalytic species.[3][4]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be degraded through hydrolysis, a side reaction known as protodeboronation.[5] This is especially relevant if the reaction requires prolonged heating or if there is excessive water present under non-optimal basic conditions.[6][7]

Troubleshooting Steps:

  • Ligand Screening: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to stabilize the palladium center and facilitate challenging couplings.[1][8]

  • Base and Solvent Optimization: If using a polar aprotic solvent like dioxane or THF, consider a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.

  • Use Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters exhibit greater stability and can slowly hydrolyze in situ to the active boronic acid, minimizing protodeboronation.[5][9]

Question 2: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

Answer: Boronic acid homocoupling is a common side reaction, particularly with electron-deficient coupling partners.[8][10] It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[11][12]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several vacuum-argon cycles or by sparging the solvent with an inert gas like argon or nitrogen.[11][13]

  • Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(dppf)), ensure it is efficiently reduced to the active Pd(0) state in the initial phase of the reaction.[12]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[11]

Question 3: I am observing a significant amount of methylsulfonylbenzene, the dehalogenated product. What causes this and how can I minimize it?

Answer: Dehalogenation (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen atom.[14][15] This can occur through various pathways, including a reaction involving a palladium-hydride intermediate, which can be generated from solvents (like alcohols), water, or the base.[12]

Troubleshooting Steps:

  • Choice of Ligand: The ligand can influence the rate of dehalogenation. Screening different phosphine ligands is recommended. N-heterocyclic carbene (NHC) based catalysts have also been shown to be effective in minimizing this side reaction in some systems.[14][16]

  • Solvent and Base Selection: Avoid using protic solvents like alcohols if dehalogenation is a major issue. Ensure the base used is not a significant source of hydride.

  • Water Content: While a small amount of water is often beneficial or necessary for Suzuki couplings, especially with boronic acids, excessive water can sometimes contribute to dehalogenation.[17] Try running the reaction under anhydrous conditions, perhaps using a boronic ester and an anhydrous base like CsF.

Topic 2: Buchwald-Hartwig Amination

This reaction is key for forming C-N bonds. With this compound, the electron-deficient nature of the aryl bromide generally facilitates the initial oxidative addition step.

Question 1: My Buchwald-Hartwig amination is sluggish or stalls, leaving significant unreacted aryl bromide. What should I try?

Answer: While oxidative addition should be favorable, other steps in the catalytic cycle can be rate-limiting.

  • Catalyst Inhibition: The amine starting material or the resulting arylamine product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.

  • Base Strength and Solubility: The base is critical for deprotonating the amine to form the active amide nucleophile. An unsuitable base (too weak or poorly soluble) can stall the reaction.[18]

  • Ligand Choice: The ligand must facilitate both the C-N bond-forming reductive elimination and prevent the formation of inactive palladium species. Bidentate phosphine ligands like BINAP or DPPF, or bulky monodentate ligands from the Buchwald and Hartwig groups, are often required.[18][19]

Troubleshooting Steps:

  • Select a Strong, Non-nucleophilic Base: Use a strong, sterically hindered base like NaOtBu or LHMDS. These bases are effective at deprotonating the amine without competing as nucleophiles.

  • Optimize the Ligand: Use specialized ligands developed for amination reactions. For primary amines, bulky biaryl phosphine ligands are often the top choice.

  • Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dioxane are standard. Ensure they are rigorously dried.

Question 2: The primary side product is the dehalogenated arene, methylsulfonylbenzene. How do I address this?

Answer: In the context of Buchwald-Hartwig amination, dehalogenation can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate.[19]

Troubleshooting Steps:

  • Use Bulky Ligands: Employing bulky ligands can sterically disfavor the conformation required for β-hydride elimination, thus promoting the desired reductive elimination pathway.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often suppress side reactions like β-hydride elimination, which typically have a higher activation energy.

  • Amine Substrate: This pathway is only possible if the amine has a β-hydrogen. If the reaction chemistry allows, using an amine without β-hydrogens can eliminate this specific side reaction.

Topic 3: Heck Reaction

The Heck reaction couples the aryl bromide with an alkene.[20] The electron-deficient nature of this compound is generally favorable for this transformation.

Question 1: My Heck reaction is giving a low yield. What are the key parameters to check?

Answer: Low yields in Heck reactions can be due to catalyst deactivation, steric hindrance, or suboptimal reaction conditions.[21]

  • Catalyst and Ligand: While often performed "ligand-free" (with Pd(OAc)₂), challenging substrates benefit from phosphine ligands. The choice of ligand can influence both yield and regioselectivity.

  • Base: An appropriate base is required to neutralize the HBr generated during the reaction. Organic bases like triethylamine or inorganic bases like K₂CO₃ are commonly used.

  • Solvent: Polar aprotic solvents like DMF or NMP are typical and help to stabilize the cationic intermediates in the catalytic cycle.

Troubleshooting Steps:

  • Add a Phosphine Ligand: If a ligandless system is failing, add a phosphine ligand such as PPh₃ or P(o-tol)₃.

  • Screen Bases: The choice of base can be critical. If an amine base is used, ensure it is not sterically hindered enough to prevent it from acting as a base. Switch between organic and inorganic bases to find the optimal conditions.

  • Temperature Control: Heck reactions often require elevated temperatures (80-140 °C). Ensure the temperature is high enough for the catalytic cycle to proceed efficiently.

Data Summary Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Pd(OAc)₂ is a stable Pd(II) source; Pd₂(dba)₃ is a direct Pd(0) source.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[1][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for Suzuki couplings, particularly in aprotic solvents.
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneCommon solvent systems that balance reagent solubility and reaction efficiency.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without excessive side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and boronic acid homocoupling.[12][13]

Table 2: Troubleshooting Guide for Common Side Products

Observed Side ProductPotential Cause(s)Suggested Solution(s)
Boronic Acid Homocoupling Presence of O₂; excess Pd(II)Rigorously degas all reagents and solvents; use a Pd(0) pre-catalyst.[11][12]
Dehalogenation Palladium-hydride formation; protic impuritiesUse anhydrous solvents; screen ligands; avoid alcohol solvents.[12]
Protodeboronation Excess water; prolonged high temperatureUse a boronic ester; minimize reaction time; use an appropriate base.[5]

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (0.4 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the atmosphere is inert.

  • Solvent Addition: Degas the dioxane and water by sparging with argon for 15-20 minutes. Add the degassed dioxane (4 mL) and water (0.4 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(methylsulfonyl)-1,1'-biphenyl.

Visualizations

G cluster_setup 1. Reaction Setup cluster_inert 2. Inerting cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: General experimental workflow for a cross-coupling reaction.

G Start Low Yield in Suzuki Coupling? Check_SM Starting Materials Consumed? Start->Check_SM Check_Dehalogenation Dehalogenation Product (Methylsulfonylbenzene) Observed? Check_SM->Check_Dehalogenation Yes Solution_Catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) Check_SM->Solution_Catalyst No Check_Homocoupling Homocoupling Product (Biaryl of Boronic Acid) Observed? Check_Dehalogenation->Check_Homocoupling No Solution_Dehalogenation Use Anhydrous Solvent; Screen Ligands Check_Dehalogenation->Solution_Dehalogenation Yes Solution_Homocoupling Rigorously Degas; Use Pd(0) Source Check_Homocoupling->Solution_Homocoupling Yes Solution_Protodeboronation Use Boronic Ester; Minimize Water/Time Check_Homocoupling->Solution_Protodeboronation No (Suspect Protodeboronation) Solution_Conditions Optimize Base/Solvent/Temp Solution_Catalyst->Solution_Conditions

Caption: Troubleshooting decision tree for Suzuki-Miyaura side reactions.

G cluster_cycle Catalytic Cycles Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX Transmetal Transmetalation (R-B(OH)₂) ArPdX->Transmetal + R-B(OH)₂ + Base Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation + [H] source ArPdR Ar-Pd(II)-R Transmetal->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Product (Ar-R) RE->Product Homocoupling Homocoupling (R-R) Homocoupling->Pd0 PdII_start Pd(II) Source PdII_start->Homocoupling + 2 R-B(OH)₂ (O₂ promotes)

Caption: Competing reaction pathways in palladium-catalyzed cross-coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Bromo-3-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and direct method for the synthesis of this compound is the oxidation of 3-Bromothioanisole (3-bromophenyl methyl sulfide). This reaction typically proceeds in two steps: the oxidation of the sulfide to the intermediate sulfoxide, 1-bromo-3-methylsulfinylbenzene, followed by further oxidation to the desired sulfone.

Q2: What are the recommended oxidizing agents for this synthesis?

Hydrogen peroxide (H₂O₂) is a commonly used and effective oxidizing agent for this transformation. It is often used in conjunction with a catalyst or in an acidic medium like glacial acetic acid to facilitate the oxidation.[1][2]

Q3: How can I control the reaction to avoid over-oxidation to the sulfone when the sulfoxide is the desired product?

Careful control of reaction parameters is crucial to prevent over-oxidation. Key strategies include:

  • Stoichiometry: Use a controlled amount of the oxidizing agent. An excess will favor the formation of the sulfone.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Terminating the reaction at the optimal time is essential to maximize the yield of the sulfoxide.[1]

  • Temperature: Lowering the reaction temperature can help to slow down the rate of the second oxidation step, allowing for better control.

Q4: What solvents are suitable for this reaction?

The choice of solvent can significantly impact the reaction. For the oxidation of sulfides, polar solvents are generally preferred.

  • Dichloromethane (DCM): A common solvent used in combination with various catalytic systems.[3]

  • Glacial Acetic Acid: Can serve as both a solvent and a catalyst for oxidations using hydrogen peroxide.[2]

  • Methanol (MeOH): Can be used, but solvent effects should be evaluated for optimal performance.[4]

  • Chloroform (CHCl₃): Has been used in enantioselective oxidation procedures.[4]

For other potential synthetic steps, such as nucleophilic aromatic substitution, polar aprotic solvents like DMF, DMSO, and NMP are generally preferred.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient catalyst or oxidizing agent. 4. Poor quality starting material.1. Increase reaction time and monitor by TLC/LC-MS. 2. Optimize the temperature; some oxidations may proceed faster at elevated temperatures.[2] 3. Ensure the correct stoichiometry of the oxidizing agent; an insufficient amount will lead to incomplete conversion.[2] Consider a different catalytic system if necessary. 4. Verify the purity of the starting 3-Bromothioanisole.
Formation of Impurities 1. Over-oxidation to the corresponding sulfone. 2. Side reactions due to excessive heat. 3. Presence of impurities in the starting material. 4. Decomposition of the oxidizing agent.1. Reduce the amount of oxidizing agent and/or lower the reaction temperature. Monitor the reaction closely. 2. Maintain precise temperature control throughout the reaction. 3. Purify the starting material before use. 4. Ensure the stability and proper handling of the oxidizing agent (e.g., hydrogen peroxide).
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Co-elution of product with starting material or by-products during chromatography. 3. Oily product that is difficult to crystallize.1. Perform multiple extractions with an appropriate organic solvent. 2. Optimize the solvent system for flash chromatography to achieve better separation. 3. Attempt recrystallization from a different solvent system. One reported method is dissolving the crude product in hot ethanol and allowing it to cool.[4]

Experimental Protocols

Protocol 1: General Oxidation of 3-Bromothioanisole to this compound

This protocol is a general guideline based on typical oxidation procedures for aryl sulfides.

Materials:

  • 3-Bromothioanisole

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate or Dichloromethane

Procedure:

  • Dissolve 3-Bromothioanisole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (2.2 - 2.5 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography.

Visualizations

experimental_workflow start Start: 3-Bromothioanisole dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_h2o2 Add H₂O₂ (2.2-2.5 eq.) cool->add_h2o2 react Stir at Room Temp (Monitor by TLC/LC-MS) add_h2o2->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify concentrate->purify recrystallize Recrystallization (e.g., from Ethanol) purify->recrystallize Method 1 chromatography Flash Chromatography purify->chromatography Method 2 product Product: This compound recrystallize->product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Issue Identified low_yield Low Yield start->low_yield impurities Impurities Present start->impurities isolation_problem Isolation Difficulty start->isolation_problem incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn over_oxidation Over-oxidation? impurities->over_oxidation crystallization_fail Crystallization Fails? isolation_problem->crystallization_fail extend_time Increase Reaction Time/ Temperature incomplete_rxn->extend_time Yes check_reagents Check Reagent Stoichiometry and Purity incomplete_rxn->check_reagents No reduce_oxidant Decrease Oxidant Amount/ Lower Temperature over_oxidation->reduce_oxidant Yes side_reactions Other Side Reactions? over_oxidation->side_reactions No optimize_temp Optimize Temperature Control side_reactions->optimize_temp Yes change_solvent Try Different Recrystallization Solvent crystallization_fail->change_solvent Yes use_chromatography Use Flash Chromatography crystallization_fail->use_chromatography No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Bromo-3-(methylsulfonyl)benzene, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: There are slightly differing recommendations for the storage of this compound. Some suppliers recommend storage at 4°C, while others suggest sealing it in a dry, room temperature environment[1][2]. To ensure maximum stability, it is advisable to store the compound in a tightly sealed container in a dry and cool place, such as a refrigerator at 2-8°C.

Q2: How stable is this compound?

A: Under recommended storage conditions, this compound is a stable compound. However, it is sensitive to moisture and should be handled under an inert atmosphere.[3]

Q3: What are the known incompatibilities of this compound?

A: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. It is also sensitive to moisture and should not be exposed to water or moist air.[3]

Q4: What are the hazardous decomposition products of this compound?

A: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides.[3]

Q5: What should I do in case of a spill?

A: In case of a spill, you should sweep up the solid material and shovel it into a suitable container for disposal. It is important to avoid creating dust and to not expose the spill to water.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction results or low yield Compound degradation due to improper storage.Verify that the compound has been stored in a tightly sealed container at the recommended temperature (2-8°C) and protected from moisture. Consider using a fresh batch of the compound.
Incompatibility with other reagents.Review the reaction scheme for potential incompatibilities with strong oxidizing agents, strong acids, or strong bases.
Physical appearance of the compound has changed (e.g., discoloration, clumping) Exposure to moisture or air.The compound is moisture-sensitive. Discard the product if significant changes in appearance are observed, as this may indicate decomposition. Ensure future handling is performed under an inert atmosphere.
Difficulty in dissolving the compound Potential degradation or presence of impurities.Confirm the purity of the compound. If degradation is suspected, it may affect solubility.

Storage and Handling Summary

Parameter Recommendation Source
Storage Temperature 4°C or Room Temperature (Sealed and Dry)[1][2]
Atmosphere Handle under an inert atmosphere.[3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, water/moisture.[3]

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended reaction. It is crucial to consult relevant literature for validated procedures. As a general guideline for handling:

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., using nitrogen or argon).

  • Reagent Addition: Add this compound to the reaction mixture as per the specific protocol.

  • Work-up and Purification: Follow the established procedure for quenching the reaction, extraction, and purification of the desired product.

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes cluster_3 Solutions Problem Unexpected Experimental Results CheckStorage Review Storage Conditions (Temp, Moisture, Seal) Problem->CheckStorage CheckPurity Assess Compound Purity (Appearance, Analytical Data) Problem->CheckPurity Incompatibility Reagent Incompatibility Problem->Incompatibility Degradation Compound Degradation CheckStorage->Degradation CheckPurity->Degradation Contamination Contamination CheckPurity->Contamination NewBatch Use a Fresh Batch of Compound Degradation->NewBatch Purify Re-purify Existing Compound Degradation->Purify ModifyProtocol Modify Experimental Protocol (Check Reagent Compatibility) Incompatibility->ModifyProtocol Contamination->NewBatch StorageGuidelines Recommended Storage and Handling of this compound cluster_storage Storage Conditions cluster_incompatibilities Avoid Contact With Compound This compound Temperature Temperature: 2-8°C (Recommended) or Room Temperature Compound->Temperature Container Container: Tightly Sealed Compound->Container Atmosphere Atmosphere: Dry, Inert Gas Recommended Compound->Atmosphere Oxidizers Strong Oxidizing Agents Compound->Oxidizers Acids Strong Acids Compound->Acids Bases Strong Bases Compound->Bases Moisture Water / Moisture Compound->Moisture

References

preventing debromination in 1-Bromo-3-(methylsulfonyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Bromo-3-(methylsulfonyl)benzene. Our goal is to help you overcome common challenges, with a specific focus on preventing the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common problem with this compound?

A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom on the benzene ring is replaced by a hydrogen atom. This is a common issue with electron-deficient aryl bromides like this compound. The electron-withdrawing nature of the methylsulfonyl group makes the carbon-bromine bond more susceptible to cleavage, which can be promoted by certain reagents and reaction conditions. This side reaction consumes your starting material and reduces the yield of your desired product.

Q2: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. How can I minimize it?

A2: Debromination is a known challenge in Suzuki-Miyaura couplings of electron-deficient aryl bromides. Here are several strategies to mitigate this issue:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often recommended as they can promote the desired cross-coupling pathway over debromination. Consider screening ligands such as SPhos, XPhos, or tBu₃P.

  • Base Selection: The base plays a crucial role. While a base is necessary for the transmetalation step, some bases can promote the formation of palladium hydride species that lead to debromination. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide.

  • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally recommended. Protic solvents or the presence of water can sometimes act as a hydride source, contributing to debromination.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the debromination pathway. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My Buchwald-Hartwig amination of this compound is giving low yields and a lot of the debrominated byproduct. What can I do?

A3: Similar to Suzuki coupling, debromination can be a significant side reaction in Buchwald-Hartwig aminations. Here are some troubleshooting tips:

  • Ligand Choice is Key: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally preferred. Ligands like XPhos, RuPhos, and BrettPhos have been shown to be effective in minimizing reductive dehalogenation for electron-deficient aryl bromides.

  • Base Optimization: A strong, non-nucleophilic base is typically required. However, if debromination is a major issue, consider using a slightly weaker base or carefully controlling the stoichiometry. Sodium tert-butoxide is commonly used, but potassium phosphate or cesium carbonate could be milder alternatives.

  • Solvent System: Anhydrous, aprotic solvents like toluene or dioxane are standard. Ensure your solvent is thoroughly dried and degassed.

  • Temperature Control: Running the reaction at a lower temperature for a longer period can sometimes improve the ratio of the desired product to the debrominated byproduct.

Q4: I am trying to form a Grignard reagent from this compound, but the reaction is not working well. What are the common pitfalls?

A4: The electron-withdrawing methylsulfonyl group can make the formation of a Grignard reagent from this compound challenging. Here are some common issues and solutions:

  • Reaction Initiation: Grignard reactions can have a significant induction period. Ensure your magnesium turnings are fresh and activated. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous ether or THF must be used as the solvent.

  • Side Reactions: The primary side reaction to be aware of is Wurtz coupling, where two molecules of the aryl bromide couple to form a biaryl byproduct. This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension.

  • Reaction with the Sulfonyl Group: While less common, there is a possibility of the Grignard reagent reacting with the sulfonyl group of another molecule of the starting material or product. Maintaining a low concentration of the Grignard reagent can help to mitigate this.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Debromination
Issue Potential Cause Recommended Solution
High percentage of debrominated byproduct Inappropriate Ligand: Ligand is not bulky or electron-rich enough to promote reductive elimination over debromination.Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
Strong Base: The base is promoting the formation of palladium hydride species.Switch to a weaker base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
High Reaction Temperature: The debromination pathway is favored at higher temperatures.Reduce the reaction temperature and monitor the reaction over a longer period.
Protic Solvent/Water: Presence of a hydride source.Use anhydrous, aprotic solvents like dioxane or toluene and ensure all reagents are dry.
Low Conversion Catalyst Inactivity: The palladium catalyst is not active enough at the lower temperatures used to prevent debromination.Use a more active pre-catalyst or a higher catalyst loading. Ensure proper inert atmosphere.
Poor Boronic Acid Quality: The boronic acid or ester is impure or has degraded.Use freshly purchased or purified boronic acid/ester.
Buchwald-Hartwig Amination: Improving Yield and Selectivity
Issue Potential Cause Recommended Solution
Significant Debromination Ligand Choice: The ligand does not sufficiently accelerate the C-N bond formation.Employ bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.
Base Strength: The base is too strong and contributes to the formation of hydride intermediates.Consider using K₃PO₄ or Cs₂CO₃ instead of stronger alkoxide bases.
Elevated Temperature: High temperatures favor the debromination side reaction.Optimize the temperature, aiming for the lowest effective temperature.
Low Product Yield Incomplete Reaction: The reaction has not gone to completion.Increase the reaction time or slightly increase the temperature if debromination is not a major issue.
Catalyst Deactivation: The catalyst has been poisoned or has precipitated.Ensure all reagents and solvents are pure and the reaction is run under a strict inert atmosphere.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the incidence of debromination.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd(OAc)₂ and SPhos under a positive flow of argon.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

debromination_pathway cluster_desired Desired Cross-Coupling Pathway cluster_side Debromination Side Pathway start Ar-Pd(II)-Br(L)n transmetalation Transmetalation (with Nu-M) start->transmetalation Coupling Partner hydride_formation Formation of Palladium Hydride (Ar-Pd(II)-H(L)n) start->hydride_formation Hydride Source reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Ar-Nu (Desired Product) reductive_elimination->product reductive_elimination_h Reductive Elimination hydride_formation->reductive_elimination_h debrominated_product Ar-H (Debrominated Byproduct) reductive_elimination_h->debrominated_product troubleshooting_workflow start Debromination Observed? no_problem Reaction Successful start->no_problem No optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) start->optimize_ligand Yes optimize_base Switch to Weaker Base (e.g., K2CO3, Cs2CO3) optimize_ligand->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp check_solvent Ensure Anhydrous Aprotic Solvent optimize_temp->check_solvent re_evaluate Re-evaluate Reaction Outcome check_solvent->re_evaluate re_evaluate->no_problem Debromination Minimized re_evaluate->optimize_ligand Still an Issue

Technical Support Center: Catalyst Selection for 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal catalyst and conditions for efficient coupling reactions with 1-bromo-3-(methylsulfonyl)benzene. The electron-withdrawing nature of the methylsulfonyl group makes this substrate particularly reactive towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.[1][2] However, this electronic property also necessitates careful optimization to avoid side reactions and ensure high yields.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow for diagnosing failed or low-yielding coupling reactions.

G start Low or No Product Yield reagents Verify Reagent Quality & Purity (Substrate, Coupling Partner, Solvent, Base) start->reagents atmosphere Check for Oxygen Contamination (Degas Solvents, Inert Atmosphere) reagents->atmosphere catalyst Assess Catalyst System (Active Precatalyst? Correct Ligand?) atmosphere->catalyst conditions Review Reaction Conditions (Temperature, Concentration, Time) catalyst->conditions success Reaction Optimized conditions->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. The electron-deficient nature of the aryl bromide generally facilitates the oxidative addition step.[2][3]

Catalyst and Condition Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst performance.[4]

Coupling PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-1885-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O10012-2480-90
(Het)Arylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃Dioxane/H₂O851675-88
Alkylboronic acidXPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O80-1101270-85

Note: Data is compiled and representative of typical results for electron-deficient aryl bromides found in the literature.[5][6][7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.[6]

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 100 °C and stir the mixture vigorously.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Troubleshooting and FAQs: Suzuki-Miyaura Coupling

Q1: My reaction has stalled, and I see a lot of starting material. What should I do?

A1: Stalling can be due to several factors. First, ensure your catalyst is active; using a fresh batch or a more stable precatalyst can help.[9] Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may also improve conversion.[9][10] Second, verify that your solvents were properly degassed, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][11] Finally, for anhydrous couplings using bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[3][10]

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2] Ensure your reaction setup is strictly anaerobic by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.[12]

Q3: Why is my yield low despite full conversion of the starting material? I see a byproduct corresponding to the hydrodehalogenated starting material.

A3: The formation of the hydrodehalogenated arene (dehalogenation) can occur as a side reaction. This can sometimes be caused by protic solvents or certain amine bases.[12] Ensure your base is appropriate; inorganic bases like K₂CO₃ or K₃PO₄ are standard.[10] Also, check the purity of your boronic acid, as protodeboronation (cleavage of the C-B bond) can be a competing pathway, especially with unstable boronic acids.[10][13] Using a more stable boronic ester, such as a pinacol ester (Bpin), can sometimes improve results.[12]

Heck Reaction Guide

The Mizoroki-Heck reaction enables the arylation of alkenes.[14] For this compound, the strong electron-withdrawing group facilitates the initial oxidative addition, making it a good substrate for this transformation.[15]

Catalyst and Condition Selection

Successful Heck couplings often rely on phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the palladium catalyst.[16]

Coupling PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF100-1208-2485-95
StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-2480-90
StyreneP(t-Bu)₃ Pd G3 (3)-NBu₃Dioxane901288-96
Vinyl sulfoneXPhos Pd G4 (5)-N-diethyl cyclohexylamineNMP1401860-75

Note: Data is compiled and representative of typical results found in the literature for electron-deficient aryl bromides.[15][16][17][18]

Detailed Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction with styrene.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[15]

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) followed by styrene (1.2 equiv).[15]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[15]

  • Monitoring: Follow the consumption of the starting aryl bromide using TLC or GC-MS, typically over 12-24 hours.[15]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the DMF and inorganic salts.[16][19]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Troubleshooting and FAQs: Heck Reaction

Q1: My Heck reaction is sluggish and gives low conversion. What can I try?

A1: For sluggish reactions, increasing the temperature may be necessary, but be mindful of potential catalyst decomposition.[20] A change in ligand can have a significant impact; bulky, electron-rich phosphines like P(t-Bu)₃ often accelerate the reaction, especially with less reactive coupling partners.[21] Switching to a more polar aprotic solvent like NMP and a higher boiling point base may also be beneficial.[17]

Q2: I'm seeing the formation of palladium black in my reaction flask. Is this a problem?

A2: Yes, the formation of palladium black indicates catalyst decomposition and aggregation into an inactive form.[2][10] This is often caused by high temperatures or insufficient ligand stabilization.[20] Ensure you have an appropriate ligand-to-palladium ratio (often 2:1 or higher for monodentate ligands).[17] Using a more robust, pre-formed catalyst can also improve stability.

Q3: The reaction works, but I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

A3: The Heck reaction typically shows a strong preference for the trans (E) isomer.[22] If you are observing poor selectivity, it could be related to the specific substrate or reaction conditions. Sometimes, the choice of base or solvent can influence the stereochemical outcome. A thorough screen of reaction parameters may be necessary to optimize for the desired isomer.

Buchwald-Hartwig Amination Guide

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[23] The reaction is highly dependent on the choice of ligand, which facilitates the key reductive elimination step.[24]

Catalyst and Condition Selection

The selection of a bulky, electron-rich biarylphosphine ligand is crucial for the successful amination of this compound.

Amine TypePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10018-2480-90
Secondary Aliphatic AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2485-95
Primary Aryl AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2488-98
Amide/LactamXantPhos Pd G3 (5)-DBUToluene1401270-85

Note: Data is compiled from protocols for structurally similar electron-deficient aryl bromides.[25][26][27]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling with a primary aryl amine.

G setup 1. Setup Add Substrate, Base, Pd Source & Ligand to Schlenk Tube inert 2. Inert Atmosphere Evacuate & Backfill with Argon (3x) setup->inert add_reagents 3. Reagent Addition Add Anhydrous Solvent & Amine via Syringe inert->add_reagents react 4. Reaction Heat to 100°C with Vigorous Stirring add_reagents->react monitor 5. Monitor Check Progress by TLC or LC-MS react->monitor workup 6. Workup Cool, Dilute, Filter through Celite® monitor->workup purify 7. Purification Wash, Dry, Concentrate & Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[27][28]

  • Reagent Addition: Add the primary aryl amine (1.2 equiv) followed by anhydrous toluene via syringe.[27]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[25]

  • Monitoring: Monitor the reaction until the starting material is consumed (typically 12-24 hours) via TLC or GC-MS.[27]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[27]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[27]

Troubleshooting and FAQs: Buchwald-Hartwig Amination

Q1: My amination reaction is not working. What are the most critical parameters to check?

A1: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base.[28] Ensure you are using a suitable bulky, electron-rich phosphine ligand, as these are crucial for promoting the reductive elimination step.[29] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, but the optimal choice can be substrate-dependent.[27] Finally, as with other palladium-catalyzed reactions, ensuring a strictly inert atmosphere is vital for success.[30]

Q2: I am trying to couple a secondary amine and the reaction is very slow. What can I do?

A2: Secondary amines can be more sterically hindered, which can slow down the reaction. Using a ligand with a larger steric profile (e.g., XPhos) can sometimes overcome this.[27] Additionally, a stronger base or a higher reaction temperature might be required. A solvent screen (e.g., comparing toluene and dioxane) could also reveal a more suitable medium for your specific substrates.[30][31]

Q3: Can I use an aryl chloride instead of a bromide for this reaction?

A3: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations because the C-Cl bond is stronger, making oxidative addition more difficult.[10][30] While possible, coupling aryl chlorides often requires more specialized, highly active catalyst systems (e.g., those with ligands like SPhos or RuPhos) and potentially higher temperatures.[10] For this substrate, the bromide is the preferred starting material for milder conditions.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the impact of solvents on the reactivity of 1-bromo-3-(methylsulfonyl)benzene in common organic reactions. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions?

A1: The choice of solvent is critical in SNAr reactions involving this compound. The methylsulfonyl group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. Polar aprotic solvents are generally preferred as they can accelerate the reaction.[1] These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and therefore more nucleophilic. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Q2: What are the recommended solvents for Suzuki-Miyaura coupling of this compound?

A2: A variety of solvents can be used for Suzuki-Miyaura coupling, and the optimal choice often depends on the specific reaction conditions (e.g., base, catalyst, and ligands).[2] Common solvent systems include mixtures of an ethereal solvent (like 1,4-dioxane or THF) or an aromatic solvent (like toluene) with water.[2][3] The aqueous phase is typically necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step. For challenging couplings, polar aprotic solvents like DMF may be effective.[2]

Q3: Which solvents are most effective for the Buchwald-Hartwig amination of this compound?

A3: For the Buchwald-Hartwig amination, non-polar aprotic solvents such as toluene and 1,4-dioxane are commonly employed.[4][5][6] The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the overall reaction rate. In some cases, ethereal solvents like THF can also be used.[4] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.[7]

Data Presentation

The following tables summarize the expected solvent effects on the yield of common reactions with this compound. This data is illustrative and based on general trends observed for structurally similar electron-deficient aryl bromides. Actual yields may vary depending on the specific reaction conditions.

Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Solvent System (v/v)BaseCatalyst SystemTemperature (°C)Time (h)Expected Yield (%)
Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄901275-85
1,4-Dioxane/H₂O (4:1)Cs₂CO₃PdCl₂(dppf)100885-95
THF/H₂O (4:1)K₃PO₄Pd(OAc)₂/SPhos801680-90
DMFK₂CO₃Pd₂(dba)₃/XPhos1106>90

Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination of this compound with Morpholine

SolventBaseCatalyst SystemTemperature (°C)Time (h)Expected Yield (%)
TolueneNaOtBuPd₂(dba)₃/BINAP1001885-95
1,4-DioxaneK₃PO₄Pd(OAc)₂/XPhos11012>90
THFLiHMDSPdCl₂(dppf)802470-80

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or no product yield Inactive catalyst due to oxygen exposure.Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[7] Consider using a pre-catalyst that is less sensitive to air.
Poor solubility of reagents.Try a different solvent system. For example, if using toluene/water, consider switching to dioxane/water or adding a co-solvent.
Inefficient transmetalation.The choice of base is crucial.[2] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered.
Formation of homocoupling product Presence of oxygen.Rigorously degas all solvents and reagents.
Premature decomposition of the boronic acid.Use fresh boronic acid or consider using a more stable boronate ester.
Dehalogenation of starting material Presence of a hydride source.Ensure solvents are pure and free of potential hydride contaminants.
Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or no product yield Catalyst deactivation.Use anhydrous and thoroughly degassed solvents. Ensure the quality of the palladium source and ligand. Consider using a pre-catalyst.
Inappropriate base.The base strength and solubility are critical.[8] For base-sensitive substrates, a weaker base like K₃PO₄ may be necessary, potentially requiring a higher reaction temperature.
Poor ligand choice.The ligand plays a crucial role in the catalytic cycle.[9] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.
Side reactions (e.g., hydrodehalogenation) Unoptimized reaction conditions.Adjust the reaction temperature or try a different base. Bulky ligands can sometimes suppress side reactions.[9]

Visualizations

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start reagents Combine Reactants: - this compound - Amine - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Solvent_Effect_Logic Logical Relationship of Solvent Effects on Reactivity solvent Solvent Choice polarity Polarity solvent->polarity proticity Proticity solvent->proticity solubility Solubility of Reagents & Catalyst solvent->solubility reaction_rate Reaction Rate polarity->reaction_rate selectivity Selectivity / Side Reactions polarity->selectivity proticity->reaction_rate proticity->selectivity solubility->reaction_rate yield Overall Yield reaction_rate->yield selectivity->yield

Caption: Interplay of solvent properties influencing the outcome of a chemical reaction.

References

Technical Support Center: Troubleshooting Failed Reactions with 3-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromophenyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving this versatile reagent. The following troubleshooting guides and FAQs are formatted to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting section is organized by the most common reaction types performed with 3-Bromophenyl methyl sulfone: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the strong electron-withdrawing nature of the methyl sulfone group in 3-Bromophenyl methyl sulfone can present challenges.

Q1: My Suzuki-Miyaura coupling reaction with 3-Bromophenyl methyl sulfone is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki couplings with electron-deficient aryl bromides like 3-Bromophenyl methyl sulfone is a common issue. Here are the primary factors to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. Catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful with electron-deficient aryl halides.[1][2]

  • Base Selection: The choice and strength of the base are crucial for the transmetalation step.[3] For base-sensitive substrates, milder bases may be necessary.

  • Solvent and Temperature: The solvent system must be appropriate for both the catalyst's activity and the solubility of the reactants. Insufficient temperature can lead to a sluggish reaction, but excessively high temperatures can cause catalyst decomposition.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and low yields.[2]

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

start Low Conversion catalyst Optimize Catalyst & Ligand (e.g., use Buchwald ligands like SPhos, XPhos) start->catalyst base Screen Different Bases (e.g., K3PO4, Cs2CO3) catalyst->base solvent_temp Adjust Solvent & Temperature (e.g., Dioxane/water at 80-100 °C) base->solvent_temp inert Ensure Rigorous Inert Atmosphere solvent_temp->inert

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Q2: I am observing significant amounts of side products, such as the debrominated starting material (phenyl methyl sulfone) and homocoupled boronic acid, in my Suzuki coupling reaction. How can I minimize these?

A2: The formation of side products is a common challenge. Here’s how to address them:

  • Dehalogenation (Hydrodehalogenation): This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.

    • Prevention: Ensure all reagents and solvents are pure and dry. The choice of base can also be influential; sometimes, using a non-hydroxide base can reduce this side reaction.[4]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Prevention: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial to minimize homocoupling.[5] Pre-forming the active Pd(0) catalyst or using a pre-catalyst can also be beneficial.

Table 1: Catalyst and Base Screening for Suzuki Coupling of 3-Bromophenyl methyl sulfone with Phenylboronic Acid (Illustrative Data)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012<10
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100885
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane110692
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O901245

Note: This table is a representation of typical results based on literature for similar electron-deficient aryl bromides and is intended to guide optimization.

Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds. When using 3-Bromophenyl methyl sulfone, the electron-deficient nature of the aryl bromide can influence reactivity, and the choice of amine is also a critical factor.

Q1: My Buchwald-Hartwig amination of 3-Bromophenyl methyl sulfone with a sterically hindered amine is failing. What adjustments should I make?

A1: Coupling sterically hindered amines is a known challenge in Buchwald-Hartwig amination. The following points should be considered:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is essential for coupling sterically demanding substrates. Ligands like BrettPhos, RuPhos, or Josiphos-type ligands are often effective.[6][7][8]

  • Base Choice: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9]

  • Reaction Temperature and Time: These reactions may require higher temperatures and longer reaction times to overcome the steric hindrance.[10]

Logical Relationship for Buchwald-Hartwig Amination Success

A Successful C-N Coupling B Electron-Rich, Bulky Ligand (e.g., BrettPhos, RuPhos) B->A C Strong, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS) C->A D Sufficient Thermal Energy (Higher Temp/Longer Time) D->A

Caption: Key factors for a successful Buchwald-Hartwig amination.

Q2: I am observing low yields and several byproducts in the Buchwald-Hartwig amination of 3-Bromophenyl methyl sulfone with a primary amine. What could be the issue?

A2: Low yields with primary amines can be due to several factors:

  • Catalyst Inhibition: The amine itself or the product can coordinate to the palladium center and inhibit the catalyst. Using a higher ligand-to-palladium ratio can sometimes mitigate this.

  • Side Reactions: Hydrodehalogenation can be a competing side reaction.[11] Ensuring an oxygen-free environment is critical.

  • Base Incompatibility: Some functional groups on your amine or substrate may be sensitive to the strong bases typically used. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) might be necessary.[2]

Table 2: Ligand and Base Influence on Buchwald-Hartwig Amination of 3-Bromophenyl methyl sulfone with Morpholine (Illustrative Data)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001265
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101078
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH100890
4Pd₂(dba)₃ (2)P(o-tol)₃ (4)NaOtBu (1.5)Toluene1001230

Note: This table is a representation of typical results based on literature for similar electron-deficient aryl bromides and is intended to guide optimization.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing methyl sulfone group activates the aromatic ring of 3-Bromophenyl methyl sulfone for nucleophilic aromatic substitution.

Q1: My SNAr reaction with 3-Bromophenyl methyl sulfone is not proceeding, even with a strong nucleophile. Why is this happening?

A1: While the sulfone group is activating, several factors can prevent an SNAr reaction from occurring:

  • Leaving Group Ability: Although bromine is a good leaving group, for SNAr reactions, fluorine is often superior. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[12]

  • Reaction Conditions: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The choice of solvent is also critical; polar apathetic solvents like DMSO or DMF are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.

  • Strength of the Nucleophile: A sufficiently strong nucleophile is required. For example, alkoxides are more reactive than alcohols.

Signaling Pathway for a Successful SNAr Reaction

A Strong Nucleophile (e.g., RO⁻, RS⁻) F Successful SNAr Reaction A->F B Activated Aromatic Ring (Electron-Withdrawing Group) B->F C Good Leaving Group (Halogen) C->F D Polar Aprotic Solvent (e.g., DMSO, DMF) D->F E Sufficient Heat E->F

Caption: Requirements for a successful SNAr reaction.

Q2: I am trying to perform an SNAr reaction with 3-Bromophenyl methyl sulfone and sodium methoxide, but I am getting a complex mixture of products. What are the potential side reactions?

A2: A complex product mixture in SNAr reactions can arise from:

  • Competing Reaction Sites: If your nucleophile or substrate has other reactive functional groups, side reactions can occur.

  • Decomposition: At high temperatures, the starting materials or the product may decompose. Running the reaction at the lowest effective temperature is advisable.

  • Solvent Participation: In some cases, the solvent (e.g., DMF) can decompose at high temperatures in the presence of a strong base, leading to byproducts.

Table 3: Conditions for SNAr of 3-Bromophenyl methyl sulfone with Sodium Methoxide (Illustrative Data)

EntryNucleophile (equiv)SolventTemp (°C)Time (h)Yield (%)
1NaOMe (1.2)MeOH6524Low
2NaOMe (1.2)THF6524Moderate
3NaOMe (1.2)DMF1006Good
4NaOMe (1.2)DMSO1204High

Note: This table illustrates the general trend of solvent and temperature effects on SNAr reactions and is intended for guidance.

Detailed Experimental Protocols

The following are general starting procedures for common reactions with 3-Bromophenyl methyl sulfone. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromophenyl methyl sulfone with Phenylboronic Acid

Materials:

  • 3-Bromophenyl methyl sulfone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromophenyl methyl sulfone, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromophenyl methyl sulfone with Morpholine

Materials:

  • 3-Bromophenyl methyl sulfone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add the anhydrous, degassed toluene.

  • Add 3-Bromophenyl methyl sulfone, followed by the dropwise addition of morpholine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.[13][14][15]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 3-Bromophenyl methyl sulfone with Sodium Methoxide

Materials:

  • 3-Bromophenyl methyl sulfone (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromophenyl methyl sulfone and anhydrous DMF.

  • Add sodium methoxide portion-wise with stirring.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into ice-water and stir.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[16]

References

Technical Support Center: Reactions Involving 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(methylsulfonyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product After Workup

Question: I performed a Suzuki coupling reaction with this compound, but after the workup, I have a very low yield of my desired biaryl sulfone. What could have gone wrong during the workup?

Answer: Low product yield after workup in Suzuki reactions involving this compound can stem from several factors related to the physicochemical properties of the starting material and the product. The presence of the electron-withdrawing methylsulfonyl group can influence the reaction and the subsequent purification steps.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Incomplete Reaction Before workup, carefully check the reaction completion by TLC or LC-MS. If starting material remains, consider extending the reaction time, increasing the temperature, or using a more active catalyst system.The electron-withdrawing nature of the methylsulfonyl group can sometimes make the C-Br bond less reactive in certain cross-coupling reactions compared to electron-rich aryl bromides.
Product Loss During Extraction The polarity of your product, a biaryl sulfone, is likely higher than the starting material. Ensure you are using an appropriate extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) of the aqueous layer to maximize the recovery of your product.Aryl sulfones can exhibit moderate polarity, potentially leading to some solubility in the aqueous phase, especially if the reaction was performed in a solvent mixture containing water.
Emulsion Formation If an emulsion forms during the extraction, try adding brine to the separatory funnel to help break the layers. Alternatively, filtering the mixture through a pad of Celite® can be effective.The presence of polar functional groups like the sulfonyl group can sometimes contribute to the formation of stable emulsions.
Precipitation of Product Due to the increased polarity and potential for crystallinity of the product, it might precipitate out of solution upon cooling or during the workup. Carefully inspect all flasks and layers for any solid material. If a precipitate is observed, it may be your product.The final biaryl sulfone product is likely to be a solid with a defined melting point, unlike the starting material which is also a solid but with different solubility properties.

Logical Troubleshooting Workflow:

G start Low Product Yield After Workup check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_reaction Yes complete Reaction is Complete incomplete->complete No extraction_issue Investigate Workup Procedure complete->extraction_issue emulsion Emulsion Formation? extraction_issue->emulsion break_emulsion Add Brine or Filter Through Celite emulsion->break_emulsion Yes product_solubility Product Solubility Issue? emulsion->product_solubility No break_emulsion->product_solubility change_solvent Use More Polar Extraction Solvent (e.g., Ethyl Acetate) and/or Perform Multiple Extractions product_solubility->change_solvent Yes precipitation Precipitation Observed? product_solubility->precipitation No change_solvent->precipitation isolate_precipitate Isolate and Analyze Precipitate precipitation->isolate_precipitate Yes final_product Purified Product precipitation->final_product No isolate_precipitate->final_product

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty in Removing Impurities During Purification

Question: I have isolated my crude product from a Buchwald-Hartwig amination of this compound, but I'm struggling to remove impurities by column chromatography. What are the likely impurities and how can I improve the purification?

Answer: Purifying the products of reactions with this compound can be challenging due to the presence of polar side products and unreacted starting materials that may have similar polarities to the desired product.

Common Impurities and Purification Strategies:

Impurity Identification Purification Strategy
Unreacted this compound Can be visualized by TLC if a UV indicator is used. It will have a different Rf value than the product.Optimize the reaction to drive it to completion. During chromatography, a less polar eluent system (e.g., higher ratio of hexanes to ethyl acetate) should elute the starting material before the more polar product.
Homocoupled Byproducts These are often less polar than the desired product and can be detected by LC-MS.A careful choice of catalyst and ligand can minimize homocoupling. These byproducts can usually be separated by column chromatography with a suitable solvent gradient.
Debrominated Starting Material The formation of 1-(methylsulfonyl)benzene can occur as a side reaction.This impurity is less polar than the starting material and the product and should be separable by column chromatography.
Oxidized Phosphine Ligands If a phosphine-based ligand was used, its oxide can be a persistent, polar impurity.To remove triphenylphosphine oxide, for instance, you can suspend the crude mixture in a solvent where the product is soluble but the oxide is not (e.g., a mixture of ether and hexanes) and then filter.[1]
Residual Base Inorganic bases like K₂CO₃ or K₃PO₄ should be removed during the aqueous workup. If a soluble organic base was used, an acidic wash (e.g., dilute HCl) during the workup can remove it, provided your product is not acid-sensitive.Ensure thorough washing of the organic layer with water during the workup.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki coupling reaction using this compound?

A1: A typical workup procedure for a Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.[2]

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and any precipitated salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Q2: How does the methylsulfonyl group affect the choice of solvents for extraction?

A2: The methylsulfonyl group is a polar, electron-withdrawing group. This increases the overall polarity of molecules containing this group. Therefore, for the extraction of products derived from this compound, moderately polar solvents like ethyl acetate or dichloromethane are generally more effective than nonpolar solvents like hexanes. It is always advisable to check the solubility of your expected product to select the optimal extraction solvent.

Q3: I am performing a Buchwald-Hartwig amination. Are there any specific considerations for the workup?

A3: For a Buchwald-Hartwig amination, the workup is similar to that of a Suzuki coupling. However, you will also need to remove the excess amine and the base. A typical workup involves:

  • Cooling the reaction and diluting with an organic solvent like ethyl acetate.[4]

  • Washing the organic layer with water and then brine.[4]

  • If your product is not basic, you can wash with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine starting material.

  • Drying the organic layer and concentrating it to obtain the crude product for further purification.

Q4: What are some common side reactions to be aware of when using this compound in cross-coupling reactions?

A4: Common side reactions include:

  • Debromination: The bromo group is replaced by a hydrogen atom, leading to the formation of methyl phenyl sulfone.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide can couple to form symmetrical biaryls.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene before it has a chance to couple.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-(methylsulfonyl)biphenyl.

General Workup and Purification Workflow:

G start Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite (to remove catalyst) dilute->filter extract Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) filter->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (e.g., Column Chromatography) crude_product->purify pure_product Pure Product purify->pure_product

Caption: General experimental workflow for workup and purification.

References

managing impurities in the synthesis of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 1-Bromo-3-(methylsulfonyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for preparing this compound:

  • Oxidation of 1-bromo-3-(methylthio)benzene: This method involves the oxidation of the sulfide group of 1-bromo-3-(methylthio)benzene to a sulfone.

  • Electrophilic Bromination of Methylsulfonylbenzene: This route involves the direct bromination of methylsulfonylbenzene. The methylsulfonyl group is a meta-directing group, which favors the formation of the desired 3-bromo isomer.[1]

Q2: What are the common impurities associated with each synthetic route?

A2: The impurities are route-dependent:

  • For the oxidation route: The most common impurity is the partially oxidized product, 1-bromo-3-(methylsulfinyl)benzene (the corresponding sulfoxide). Unreacted starting material, 1-bromo-3-(methylthio)benzene , may also be present.

  • For the electrophilic bromination route: The primary impurities are isomeric byproducts, including 1-bromo-2-(methylsulfonyl)benzene (ortho-isomer) and 1-bromo-4-(methylsulfonyl)benzene (para-isomer). Unreacted methylsulfonylbenzene and potentially dibrominated species can also be present.

Q3: How can I detect and quantify the purity of my this compound sample?

A3: The most common analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC is effective for separating the target compound from the sulfoxide impurity and non-volatile starting materials. A reverse-phase method is typically employed.[2]

  • GC-MS is well-suited for identifying and quantifying volatile impurities, particularly the isomeric byproducts from the bromination route.

Q4: What are the recommended methods for purifying crude this compound?

A4: The choice of purification method depends on the nature of the impurities:

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure. Ethanol is a commonly used solvent.[3]

  • Column Chromatography: This technique is highly effective for separating isomeric impurities and the sulfoxide byproduct, which can be challenging to remove by recrystallization alone. A silica gel stationary phase with a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) is a typical system.[3]

Troubleshooting Guides

Issue 1: Presence of 1-bromo-3-(methylsulfinyl)benzene impurity after oxidation reaction.
Potential Cause Troubleshooting Step
Incomplete Oxidation - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting sulfide and the intermediate sulfoxide.
- Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide). Be cautious to avoid potential side reactions.
- Optimize Reaction Temperature: Gently heating the reaction mixture may drive the oxidation to completion. However, this should be done with care to prevent decomposition.
Inefficient Oxidizing Agent - Choice of Oxidant: Consider using a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) if hydrogen peroxide is not effective.[1]
Catalyst Deactivation (if applicable) - Use Fresh Catalyst: If a catalyst is used in the oxidation, ensure it is fresh and active.
Issue 2: Presence of isomeric impurities (ortho/para) after electrophilic bromination.
Potential Cause Troubleshooting Step
Low Regioselectivity - Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the bromination.
- Choice of Brominating Agent: Using a bulkier brominating agent, such as N-bromosuccinimide (NBS), can sometimes favor the less sterically hindered meta-position.
- Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to optimize for the meta-isomer.
Over-bromination - Control Stoichiometry: Use no more than one equivalent of the brominating agent.
- Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize the formation of dibrominated products.
Issue 3: Low yield after recrystallization.
Potential Cause Troubleshooting Step
Product is too soluble in the chosen solvent. - Solvent Selection: Test a range of solvents or solvent mixtures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Using too much solvent. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Cooling the solution too quickly. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]
Significant amount of product remaining in the filtrate. - Concentrate the Filtrate: Concentrate the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[3]

Quantitative Data Summary

Table 1: Representative Purity Profile of Crude this compound from Different Synthetic Routes.

Synthetic Route Typical Purity of Crude Product (%) Major Impurities (%)
Oxidation of 1-bromo-3-(methylthio)benzene 85 - 951-bromo-3-(methylsulfinyl)benzene (5 - 15%)
Electrophilic Bromination of Methylsulfonylbenzene 90 - 98Isomeric Impurities (ortho/para) (2 - 10%)

Table 2: Effectiveness of Purification Methods.

Purification Method Starting Purity (%) Final Purity (%) Typical Recovery (%)
Recrystallization (Ethanol) 95>9980 - 90
Column Chromatography 90>99.570 - 85

Note: The data presented in these tables are representative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a representative procedure for the oxidation of a sulfide to a sulfone.

Materials:

  • 1-bromo-3-(methylthio)benzene

  • Hydrogen Peroxide (30% aqueous solution)

  • Acetic Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3-(methylthio)benzene (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (2.2 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/HPLC analysis indicates complete conversion of the sulfoxide intermediate.

  • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.[3]

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.[3]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Bromination cluster_purification Purification start1 1-bromo-3-(methylthio)benzene product1 Crude this compound (with sulfoxide impurity) start1->product1 Oxidation reagents1 H2O2 / Acetic Acid reagents1->product1 recrystallization Recrystallization product1->recrystallization chromatography Column Chromatography product1->chromatography start2 Methylsulfonylbenzene product2 Crude this compound (with isomeric impurities) start2->product2 Electrophilic Aromatic Substitution reagents2 Br2 / FeBr3 reagents2->product2 product2->recrystallization product2->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Synthetic routes and purification workflow for this compound.

Troubleshooting_Logic start Crude Product Analysis (HPLC/GC-MS) impurity_detected Impurity Detected? start->impurity_detected sulfoxide_impurity Sulfoxide Impurity Present (from Oxidation Route) impurity_detected->sulfoxide_impurity Yes isomeric_impurity Isomeric Impurity Present (from Bromination Route) impurity_detected->isomeric_impurity Yes final_product Pure Product impurity_detected->final_product No check_oxidation Review Oxidation Protocol: - Reaction Time - Oxidant Stoichiometry - Temperature sulfoxide_impurity->check_oxidation check_bromination Review Bromination Protocol: - Temperature - Brominating Agent - Stoichiometry isomeric_impurity->check_bromination purification_needed Select Purification Method check_oxidation->purification_needed check_bromination->purification_needed recrystallization Recrystallization (for minor impurities) purification_needed->recrystallization Minor Impurities column_chromatography Column Chromatography (for significant or isomeric impurities) purification_needed->column_chromatography Major/Isomeric Impurities recrystallization->final_product column_chromatography->final_product

Troubleshooting decision tree for impurity management.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 1-Bromo-3-(methylsulfonyl)benzene and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for 1-Bromo-3-(methylsulfonyl)benzene and Its Structural Isomers.

This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of this compound, a key intermediate in pharmaceutical synthesis. The performance of these methods will be compared with those used for its structural isomers, 1-Bromo-2-(methylsulfonyl)benzene and 1-Bromo-4-(methylsulfonyl)benzene, as well as a related compound, 1-Bromo-3-(methylsulfinyl)benzene. This document is intended to assist researchers in selecting the most appropriate analytical techniques for quality control, reaction monitoring, and impurity profiling.

Physicochemical Properties and Identification

This compound, also known as 3-Bromophenyl methyl sulfone, possesses the chemical formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol .[1][2] Its CAS number is 34896-80-5.[1] Key physicochemical data for this compound and its alternatives are summarized in Table 1. The isomers share the same molecular formula and weight, making their differentiation reliant on spectroscopic and chromatographic techniques that can distinguish their structural nuances.

Table 1: Physicochemical Properties of this compound and Its Alternatives

PropertyThis compound1-Bromo-4-(methylsulfonyl)benzene1-Bromo-2-(methylsulfonyl)benzene1-Bromo-3-(methylsulfinyl)benzene
CAS Number 34896-80-5[1]3466-32-8[3]33951-33-629959-92-0[4]
Molecular Formula C₇H₇BrO₂S[1]C₇H₇BrO₂S[3]C₇H₇BrO₂SC₇H₇BrOS[4]
Molecular Weight 235.10 g/mol [1]235.101 g/mol [3]235.1 g/mol 219.10 g/mol [4]
Melting Point 102-104 °CNot specifiedNot specifiedNot specified
Purity (typical) >98.0% (GC)[2]Not specifiedNot specifiedNot specified

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and identifying fragmentation patterns that are characteristic of the molecule's structure. For 1-Bromo-3-(methylsulfinyl)benzene, a GC-MS spectrum is available, which can serve as a reference for comparison.[4] The mass spectrum of brominated compounds is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) of nearly equal intensity, separated by 2 m/z units.

Chromatographic Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and potential impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of the isomeric alternative, 1-Bromo-4-(methylsulfonyl)benzene.[3] This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[3] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[3] While specific retention times are not provided, this method can be adapted and optimized for the separation of all three isomers.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds like the brominated methylsulfonylbenzenes. A purity of >98.0% for this compound has been reported using GC.[2]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound, which is a fundamental measure of its purity. For a compound with the formula C₇H₇BrO₂S, the theoretical elemental composition is:

  • Carbon (C): 35.76%

  • Hydrogen (H): 3.00%

  • Sulfur (S): 13.64%

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

General HPLC Method (Adapted for Isomer Separation)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

General GC-MS Method
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Visualizing Analytical Workflows

To aid in the understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate a general workflow for compound characterization and a decision tree for selecting the appropriate analytical method.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Chromatography Chromatography Filtration->Chromatography Spectroscopy Spectroscopy Filtration->Spectroscopy Purity_Assessment Purity_Assessment Chromatography->Purity_Assessment Structure_Elucidation Structure_Elucidation Spectroscopy->Structure_Elucidation

Caption: General workflow for the analytical characterization of an organic compound.

Method_Selection Goal Analytical Goal Purity Purity Assessment? Goal->Purity Structure Structural Confirmation? Goal->Structure Isomer Isomer Separation? Goal->Isomer HPLC_GC HPLC or GC Purity->HPLC_GC Yes NMR_MS NMR and MS Structure->NMR_MS Yes Chromatography Chromatography Isomer->Chromatography Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of the Reactivity of 1-Bromo-3-(methylsulfonyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Aryl Halide Reactivity

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of coupling partners is paramount for reaction efficiency and yield. This guide provides a comprehensive comparison of the reactivity of 1-Bromo-3-(methylsulfonyl)benzene, an electron-deficient aryl halide, with other representative aryl halides—unsubstituted bromobenzene and electron-rich 4-methoxybromobenzene—in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This analysis is supported by experimental data and detailed protocols to inform synthetic strategy and reaction optimization.

The Influence of Electronic Effects on Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups (EWGs) enhance the rate of oxidative addition by rendering the carbon atom of the C-X bond more electrophilic and stabilizing the resulting electron-rich palladium(II) intermediate. Conversely, electron-donating groups (EDGs) can decelerate this step.

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, and its presence in the meta position of this compound is expected to significantly enhance its reactivity in comparison to unsubstituted bromobenzene. In contrast, the methoxy (-OCH₃) group in 4-methoxybromobenzene is a strong electron-donating group, which is anticipated to decrease its reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The following sections present a comparative overview of the performance of these three aryl bromides in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. While direct side-by-side comparative studies under identical conditions are scarce in the literature, the data presented has been compiled from various sources employing similar reaction conditions to provide a meaningful comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction of an aryl halide with an organoboron compound is generally tolerant of a wide range of functional groups.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~95
BromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-90
4-MethoxybromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10018~80-85

Note: The data presented is a representative compilation from various literature sources and may not reflect a direct side-by-side comparison under identical conditions.

The data suggests that the electron-withdrawing methylsulfonyl group in this compound facilitates the Suzuki-Miyaura coupling, leading to excellent yields. Bromobenzene exhibits high reactivity as well, while the electron-donating methoxy group in 4-methoxybromobenzene may require slightly more forcing conditions or specialized catalyst systems to achieve comparable efficiency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1][2] The reactivity of the aryl halide is a critical factor in the success of this transformation.[3]

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Aryl Bromides with Aniline

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / XPhosNaOtBuToluene10024~90
BromobenzenePd(OAc)₂ / BINAPNaOtBuToluene10018~85-90
4-MethoxybromobenzenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10024~75-80

Note: The data presented is a representative compilation from various literature sources and may not reflect a direct side-by-side comparison under identical conditions.

Consistent with the electronic effects observed in the Suzuki-Miyaura coupling, this compound demonstrates high reactivity in the Buchwald-Hartwig amination. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step. While bromobenzene is also a suitable substrate, 4-methoxybromobenzene generally requires more optimized conditions to achieve high yields due to the deactivating effect of the methoxy group.

Heck Reaction

The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an aryl halide and an alkene.[4] The electronic properties of the aryl halide play a significant role in the reaction's efficiency.[5]

Table 3: Comparative Yields in Heck Reaction of Aryl Bromides with Styrene

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10016>95
BromobenzenePd(OAc)₂K₂CO₃DMF12012~80-85
4-MethoxybromobenzenePd(OAc)₂ / PPh₃Et₃NAcetonitrile8024~60-70

Note: The data presented is a representative compilation from various literature sources and may not reflect a direct side-by-side comparison under identical conditions.

In the Heck reaction, the trend in reactivity is particularly pronounced. This compound, with its strong electron-withdrawing group, exhibits excellent reactivity, often leading to near-quantitative yields. Bromobenzene provides good yields, though typically under slightly more forcing conditions. The electron-rich 4-methoxybromobenzene is significantly less reactive and may result in lower yields, often necessitating the use of more active catalyst systems or longer reaction times.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Remove the tube from the glovebox, add this compound, and seal with a septum.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and aniline via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash chromatography.

Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Add anhydrous DMF and stir until the catalyst and ligand dissolve.

  • Add this compound, styrene, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-N(H)R2(L2)]+X- [Ar-Pd(II)-N(H)R2(L2)]+X- Ar-Pd(II)-X(L2)->[Ar-Pd(II)-N(H)R2(L2)]+X- Amine Coordination (R2NH) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) [Ar-Pd(II)-N(H)R2(L2)]+X-->Ar-Pd(II)-NR2(L2) Deprotonation (Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product R-CH(Ar)-CH2-Pd(II)-X(L) Alkene Complex->Insertion Product Migratory Insertion Hydrido Complex H-Pd(II)-X(L2) Insertion Product->Hydrido Complex β-Hydride Elimination (Product) Hydrido Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This comparative guide illustrates the enhanced reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions compared to unsubstituted bromobenzene and the electron-rich 4-methoxybromobenzene. The potent electron-withdrawing nature of the methylsulfonyl group facilitates the crucial oxidative addition step, generally leading to higher yields and potentially milder reaction conditions. For researchers and professionals in drug development and materials science, understanding these reactivity trends is fundamental for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided protocols and mechanistic insights serve as a practical resource for the application of these powerful synthetic methodologies.

References

A Researcher's Guide to Alternatives for 1-Bromo-3-(methylsulfonyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. 1-Bromo-3-(methylsulfonyl)benzene is a versatile reagent, frequently employed in palladium-catalyzed cross-coupling reactions to introduce the 3-(methylsulfonyl)phenyl motif, a common structural element in pharmacologically active compounds. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of the performance of this compound with its chloro, iodo, and triflate analogs in the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.

Performance Comparison of Aryl Halides and Triflates

The choice of the leaving group on the aromatic ring is a crucial parameter that dictates the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, which correlates with the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). Aryl triflates (OTf) are also excellent coupling partners, often exhibiting reactivity comparable to or greater than aryl bromides.

The electron-withdrawing nature of the methylsulfonyl group at the meta-position of the benzene ring enhances the reactivity of the aryl halide or triflate towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl halide or triflate directly impacts the reaction conditions required to achieve high yields.

Table 1: Comparison of Alternative Reagents in a Representative Suzuki-Miyaura Coupling Reaction

ReagentLeaving GroupRelative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
1-Iodo-3-(methylsulfonyl)benzeneIVery HighPd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 80 °C, 2-4 h>95
This compound Br High Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O, 90 °C, 6-8 h ~90
3-(Methylsulfonyl)phenyl trifluoromethanesulfonateOTfHighPd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄, 1,4-Dioxane, 100 °C, 8-12 h~85-90
1-Chloro-3-(methylsulfonyl)benzeneClModeratePd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄, t-BuOH, 110 °C, 12-24 h~75-85

Note: The yields are representative and can vary depending on the specific boronic acid or ester, catalyst system, base, and solvent used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of the leaving group can influence not only the reaction rate but also the catalyst and ligand selection. While aryl bromides are commonly used, modern catalyst systems have enabled the efficient coupling of less reactive aryl chlorides and highly reactive aryl triflates.

Table 2: Comparison of Alternative Reagents in a Representative Buchwald-Hartwig Amination Reaction

ReagentLeaving GroupRelative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
1-Iodo-3-(methylsulfonyl)benzeneIHighPd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, Toluene, 100 °C, 4-6 h>90
This compound Br High Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOtBu, Toluene, 100 °C, 8-12 h ~85-95
3-(Methylsulfonyl)phenyl trifluoromethanesulfonateOTfVery HighPd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃, 1,4-Doxane, 100 °C, 6-10 h>90
1-Chloro-3-(methylsulfonyl)benzeneClModeratePd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), K₃PO₄, sec-BuOH, 110 °C, 12-24 h~70-85

Note: The yields are representative and can vary depending on the specific amine, catalyst system, base, and solvent used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods. The following are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound and its alternatives.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with the aryl halide or triflate (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is added a degassed solvent system (e.g., toluene/H₂O 4:1, 10 mL). The reaction mixture is heated to the appropriate temperature (see Table 1) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried, resealable Schlenk tube, the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to the appropriate temperature (see Table 2) and stirred for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Visualizing the Synthetic Workflow

The selection of a suitable reagent for a cross-coupling reaction is a multi-faceted decision. The following diagrams illustrate the catalytic cycles and a logical workflow for choosing an alternative to this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)(R)Ln PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->PdII_ArR Aryl_Halide Ar-X Aryl_Halide->PdII_ArX

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition PdII_ArNRR [Ar-Pd(II)(HNR'R'')]⁺X⁻ PdII_ArX->PdII_ArNRR Amine Coordination PdII_Amido Ar-Pd(II)(NR'R'')Ln PdII_ArNRR->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination ArNRR Ar-NR'R'' PdII_Amido->ArNRR Amine HNR'R'' Amine->PdII_ArNRR Aryl_Halide Ar-X Aryl_Halide->PdII_ArX Base Base Base->PdII_Amido

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reagent_Selection_Workflow start Start: Need to synthesize a derivative of 3-(methylsulfonyl)benzene decision_reactivity High reactivity and mild conditions are critical? Yes No start->decision_reactivity decision_cost Cost and availability are the primary concern? Yes No decision_reactivity:f2->decision_cost reagent_I Use 1-Iodo-3-(methylsulfonyl)benzene or 3-(Methylsulfonyl)phenyl triflate decision_reactivity:f1->reagent_I reagent_Br Use this compound decision_cost:f2->reagent_Br reagent_Cl Use 1-Chloro-3-(methylsulfonyl)benzene decision_cost:f1->reagent_Cl

Workflow for selecting an alternative reagent.

Conclusion

A Comparative Guide to the Purity Validation of 1-Bromo-3-(methylsulfonyl)benzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 1-Bromo-3-(methylsulfonyl)benzene, a key intermediate in pharmaceutical synthesis.[1][2] The document outlines a detailed HPLC method, presents a comparative analysis with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and includes supporting experimental data and protocols.

Introduction

This compound is an aromatic sulfone compound increasingly utilized as a building block in the synthesis of complex pharmaceutical agents.[1] The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy in impurity profiling.[3][4] This guide details a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound and compares its performance with GC and qNMR.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A robust RP-HPLC method was developed to separate this compound from its potential impurities.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of acetonitrile to yield a 1.0 mg/mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: Prepare a sample solution and spike it with known potential impurities (e.g., 3-bromothioanisole, 1-bromo-3-(methylsulfinyl)benzene, and starting materials) at a concentration of 0.1% relative to the main analyte.

Method Validation: The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[7][8]

Alternative Methodologies

Gas Chromatography (GC):

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Quantitative Nuclear Magnetic Resonance (qNMR):

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride.

  • Solvent: DMSO-d6.

  • Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in the deuterated solvent. The purity was calculated by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Weighing Weigh Sample & Reference Standard Dissolution Dissolve in Acetonitrile Weighing->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (235 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Results and Discussion

The developed HPLC method demonstrated excellent performance in the purity validation of this compound. A comparison with GC and qNMR is summarized below.

Table 1: Comparison of Analytical Methods for Purity Validation

ParameterHPLCGCqNMR
Purity (%) 99.8599.8299.88
Relative Standard Deviation (RSD, %) 0.150.250.10
Limit of Quantification (LOQ, %) 0.050.080.10
Analysis Time (min) 202515
Specificity High (resolves related substances)Moderate (potential for thermal degradation)High (structurally specific)
Advantages High precision and sensitivity, robust for routine QC.[3]Good for volatile impurities.No need for a specific reference standard of the analyte, provides structural information.
Disadvantages Requires a reference standard for quantification.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods.

The HPLC method successfully separated the main peak from potential impurities, including the starting material 3-bromothioanisole and the partially oxidized intermediate 1-bromo-3-(methylsulfinyl)benzene. The method was found to be linear over a concentration range of 0.1 to 1.5 mg/mL with a correlation coefficient (r²) > 0.999. The accuracy, determined by spike and recovery experiments, was within 98-102%.

While GC provided comparable purity results, its higher operating temperatures could pose a risk for the thermal degradation of the sulfone. The qNMR method offered the advantage of not requiring a specific reference standard for this compound, instead relying on a certified internal standard. However, its sensitivity for detecting low-level impurities was lower than that of the HPLC method.

Conclusion

The validated reverse-phase HPLC method provides a reliable, precise, and accurate means for the purity determination of this compound. It is highly suitable for routine quality control in a pharmaceutical setting due to its high specificity and sensitivity for potential impurities. While GC and qNMR offer alternative approaches with their own distinct advantages, the HPLC method presents the optimal balance of performance characteristics for ensuring the quality of this critical synthetic intermediate.

References

A Comparative Guide to Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation with 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Efficacy

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The versatile building block, 1-Bromo-3-(methylsulfonyl)benzene, with its electron-withdrawing sulfonyl group, presents a unique substrate for a variety of cross-coupling reactions. This guide provides a comparative overview of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this key intermediate. The data presented, including catalyst systems, reaction conditions, and yields, is summarized from literature on analogous aryl bromides to provide a valuable benchmark for reaction optimization.

Catalyst Performance Comparison

The choice of catalyst and reaction conditions is critical for achieving high efficiency and yield in cross-coupling reactions. The following table summarizes quantitative data for various palladium-catalyzed reactions with aryl bromides structurally similar to this compound. This data is intended for comparative purposes to guide the selection of an appropriate catalytic system.

Reaction TypeCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024~90
PdCl₂(dppf)-K₂CO₃DMF8012~92
Buchwald-Hartwig Amination Pd₂(dba)₃BINAPNaOtBuToluene1002~98
Pd(OAc)₂XPhosK₂CO₃t-BuOH12024~85
[Pd(cinnamyl)Cl]₂tBuXPhosK₃PO₄Toluene10016~90
Heck Reaction Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10024~80
Pd/C-NaOAcDMF14010~75
PdCl₂(PPh₃)₂-Et₃NDMF10012~88
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NDMF1003~96[1]
PdCl₂(PPh₃)₂ / CuI-i-Pr₂NHToluene7012~90

Note: The yields presented are for aryl bromides with similar electronic properties to this compound and may vary depending on the specific coupling partner and reaction conditions.

Experimental Workflow and Methodologies

Reproducibility is paramount in scientific research. To that end, this section provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction and a visual workflow for a typical cross-coupling experiment.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. reaction Heat under Inert Atmosphere solvent->reaction 3. workup Aqueous Workup reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Product purification->product 6.

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L₂) pd2_aryl->pd2_trans Transmetalation (R-B(OR)₂ + Base) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding and practical starting points for researchers engaging in cross-coupling reactions with this compound. The provided data and protocols, while based on analogous systems, offer a robust framework for developing efficient and high-yielding synthetic routes. Further optimization for this specific substrate is encouraged to achieve the best possible outcomes.

References

Comparative Crystallographic Analysis of 1-Bromo-3-(methylsulfonyl)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of 1-Bromo-3-(methylsulfonyl)benzene and its derivatives reveals key insights into their molecular conformations and intermolecular interactions. This guide provides a comparative analysis of their crystallographic data, detailed experimental protocols for their synthesis and crystallization, and a visualization of the crystallographic workflow, offering valuable information for researchers in crystallography, medicinal chemistry, and materials science.

The substitution pattern on the benzene ring significantly influences the crystal packing and molecular geometry of these compounds. This analysis focuses on providing a clear comparison of these structural features, supported by experimental data.

Crystallographic Data Comparison

To facilitate a direct comparison, the crystallographic data for this compound and two of its derivatives are summarized in the table below. The data for this compound is not publicly available in crystallographic databases, hence this guide presents data for closely related derivatives for which structural information has been published.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
1-Bromo-4-methanesulfonyl-2,3-dimethylbenzeneC₉H₁₁BrO₂SMonoclinicP2₁/c8.808(8)5.247(5)22.66(2)100.956(15)1028.0(16)4
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoateC₁₀H₁₂BrNO₄SMonoclinicP2₁/n6.0798(1)10.7853(3)19.5206(4)90.306(1)1280.00(5)4

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further research.

Synthesis and Crystallization of 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene[1]

Synthesis: In a reaction flask, 1-bromo-2,3-dimethyl-4-(methylthio)benzene (0.03 mol, 4.56 g) and Na₂WO₄ (0.68 mmol, 0.20 g) were added to acetic acid (10 ml). The mixture was stirred and heated to 100°C. Subsequently, 30% H₂O₂ (0.09 mol, 10.2 g) was added dropwise over a period of 1 hour. The completion of the reaction was monitored by GC-MS. After completion, the mixture was cooled to room temperature and poured into ice water (100 ml). The resulting mixture was stirred for 0.5 hours and then filtered. The filter cake was washed with water (10 ml) and dried to yield a yellow solid.[1]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound.[1]

Synthesis and Crystallization of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate

Synthesis: Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate (1 g, 3.3 mmol) was added to dimethylformamide (5 ml). This solution was then added to a suspension of NaH (0.15 g, 6.6 mmol) in dimethylformamide (10 ml). The reaction mixture was stirred at room temperature for 14-16 hours to yield the final product.

Crystallization: The method for obtaining single crystals for this compound is not detailed in the available literature. However, standard techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent system can be employed.

X-ray Data Collection and Structure Refinement

For 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[1] A multi-scan absorption correction was applied.[1] The structure was solved and refined to a final R-factor of 0.041.[1]

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for X-ray crystallography of small molecules, from synthesis to structure elucidation.

XrayCrystallographyWorkflow A Synthesis of Compound B Purification A->B C Single Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Data Processing and Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation and Analysis G->H I Crystallographic Database Deposition H->I

General workflow for X-ray crystallography.

This guide provides a foundational comparison of the crystallographic aspects of this compound derivatives. Further research into the synthesis and crystallization of a broader range of these compounds will undoubtedly provide a more comprehensive understanding of their structure-property relationships, aiding in the rational design of new molecules for various applications.

References

A Comparative Guide to the Analytical Quantification of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 1-Bromo-3-(methylsulfonyl)benzene, a compound of interest in pharmaceutical and chemical research. We will delve into the nuances of mass spectrometry, the industry standard, and explore viable alternatives, offering supporting data and detailed experimental protocols to inform your analytical strategy.

At a Glance: Method Comparison

The selection of an appropriate analytical technique is contingent on a variety of factors, including the required sensitivity, specificity, accuracy, and the nature of the sample matrix. Below is a summary of the performance characteristics of mass spectrometry and its alternatives for the analysis of this compound.

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%Recovery)ThroughputKey AdvantagesKey Disadvantages
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection1-10 ng/mL< 5%95-105%HighHigh sensitivity and specificity, structural information from fragmentation.Requires derivatization for non-volatile samples, potential for thermal degradation.
LC-MS Liquid Chromatography separation followed by Mass Spectrometry detection0.1-5 ng/mL< 5%95-105%HighHigh sensitivity and specificity, suitable for polar and non-volatile compounds.Matrix effects can suppress ionization, requires careful method development.
qNMR Quantitative Nuclear Magnetic Resonance10-100 µg/mL< 1%98-102%Low to MediumHighly accurate and precise, no need for identical reference standards, provides structural confirmation.Lower sensitivity compared to MS, requires higher sample concentration.
Elemental Analysis Combustion of the sample to convert elements to simple gases for detection> 1 mg< 0.3%99.7-100.3%LowProvides fundamental elemental composition (C, H, N, S, Br), highly accurate for pure substances.Not suitable for mixture analysis, provides no structural information.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS), coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is the most widely employed method for the sensitive and specific quantification of small molecules like this compound.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₇H₇BrO₂S, with a monoisotopic mass of approximately 233.94 g/mol . A key feature of its mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity at m/z 234 and 236.

Expected Fragmentation Pattern:

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfones is the loss of a neutral sulfur dioxide molecule (SO₂), which would result in fragment ions at m/z 170 and 172.

  • Cleavage of the C-S bond: The bond between the benzene ring and the sulfur atom can cleave, leading to the formation of a bromophenyl cation at m/z 155 and 157.

  • Loss of the methyl group: Cleavage of the S-CH₃ bond would generate an ion at m/z 219 and 221.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • For unknown samples, dissolve a known amount of the sample in the chosen solvent and dilute to fall within the calibration range. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless inlet, operated in splitless mode.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor the following ions: m/z 234, 236, 170, 172, 155, 157. For qualitative confirmation, a full scan acquisition (m/z 50-300) can be performed.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol: LC-MS Analysis

For a more direct analysis of this polar compound without the need for derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.

1. Sample Preparation:

  • Follow the same procedure as for GC-MS sample preparation, using a mobile phase compatible solvent (e.g., methanol, acetonitrile).

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 250°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ions will be m/z 234 and 236. Product ions can be determined by infusing a standard solution and performing a product ion scan.

3. Data Analysis:

  • Similar to GC-MS, construct a calibration curve and determine the concentration of the analyte in unknown samples.

Alternative Analytical Techniques

While mass spectrometry is a dominant technique, other methods offer distinct advantages for specific applications.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a highly accurate and precise quantification without the need for an identical reference standard for the analyte.[1]

Key Features:

  • High Precision and Accuracy: qNMR can achieve a precision of less than 1% RSD and high accuracy.[1]

  • Structural Confirmation: The NMR spectrum provides unambiguous structural information, confirming the identity of the analyte.

  • Lower Sensitivity: The main limitation of qNMR is its lower sensitivity compared to MS, typically requiring sample concentrations in the µg/mL to mg/mL range.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the elemental composition of a compound. For pure this compound, this method can provide a highly accurate determination of its elemental makeup (C, H, S, Br).

Key Features:

  • High Accuracy: For pure substances, elemental analysis offers exceptional accuracy.

  • No Structural Information: This technique does not provide any information about the molecular structure or the presence of isomers.

  • Not Suitable for Mixtures: Elemental analysis is not applicable for quantifying the components of a mixture.

Visualizing the Analytical Workflow

To better understand the logical flow of selecting and implementing an analytical method for this compound, the following diagrams illustrate the decision-making process and experimental workflows.

Analytical_Method_Selection start Define Analytical Goal quant Quantitative Analysis of This compound start->quant qual Qualitative Identification start->qual method_choice method_choice quant->method_choice Consider Sample Matrix and Required Sensitivity ms_methods Mass Spectrometry (GC-MS or LC-MS) qual->ms_methods Structural Information Needed method_choice->ms_methods High Sensitivity Needed Trace Level Analysis qnmr Quantitative NMR (qNMR) method_choice->qnmr High Purity Sample High Accuracy Required ea Elemental Analysis method_choice->ea Purity Assessment of Bulk Material end_quant Report Quantitative Results ms_methods->end_quant Develop & Validate Method qnmr->end_quant Perform qNMR Experiment ea->end_quant Perform Elemental Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Solvent prep_start->dissolve dilute Prepare Calibration Standards dissolve->dilute add_is Add Internal Standard dilute->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report report quantify->report Final Report

References

A Comparative Guide to Ortho, Meta, and Para Isomers of Bromo-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ortho, meta, and para isomers of bromo-(methylsulfonyl)benzene. These compounds are of interest in medicinal chemistry and materials science due to the combined electronic effects of the bromine atom and the methylsulfonyl group, which can influence their reactivity and biological activity. This document summarizes their key physicochemical properties, provides detailed experimental protocols for their synthesis and characterization, and includes visualizations to illustrate their structural and synthetic relationships.

Physicochemical Properties

The ortho, meta, and para isomers of bromo-(methylsulfonyl)benzene exhibit distinct physical properties, primarily influenced by the relative positions of the bromo and methylsulfonyl substituents on the benzene ring. These differences can impact their solubility, crystal packing, and reactivity in various chemical transformations. A summary of their key properties is presented in the table below.

PropertyOrtho Isomer (2-Bromo-(methylsulfonyl)benzene)Meta Isomer (3-Bromo-(methylsulfonyl)benzene)Para Isomer (4-Bromo-(methylsulfonyl)benzene)
CAS Number 33951-33-6[1][2]34896-80-5[3]3466-32-8[4][5]
Molecular Formula C₇H₇BrO₂SC₇H₇BrO₂SC₇H₇BrO₂S
Molecular Weight 235.10 g/mol [1][6]235.10 g/mol [3][7]235.10 g/mol [4][5]
Melting Point 106-110 °C[2]100-104 °C[8]103-107 °C[4][5]
Appearance Crystalline solid[2]White to light yellow powder/crystal[7]White crystalline solid[9]

Structural Isomers

The positional isomerism of the bromo and methylsulfonyl groups on the benzene ring defines the ortho, meta, and para designations. These structural differences are the primary determinant of their distinct chemical and physical properties.

isomers cluster_ortho ortho-Bromo-(methylsulfonyl)benzene cluster_meta meta-Bromo-(methylsulfonyl)benzene cluster_para para-Bromo-(methylsulfonyl)benzene ortho_isomer ortho_isomer meta_isomer meta_isomer para_isomer para_isomer

Figure 1. Chemical structures of ortho, meta, and para isomers of Bromo-(methylsulfonyl)benzene.

Experimental Protocols

The synthesis of ortho, meta, and para-bromo-(methylsulfonyl)benzene isomers is typically achieved through the oxidation of the corresponding bromo-phenyl methyl sulfide precursors. The following is a general experimental protocol that can be adapted for the synthesis of each isomer.

Synthesis of Bromo-(methylsulfonyl)benzene Isomers

This protocol outlines the synthesis of the sulfone from the corresponding sulfide.

synthesis_workflow start Starting Material (o, m, or p-Bromophenyl methyl sulfide) oxidation Oxidation (e.g., m-CPBA or H₂O₂) start->oxidation 1. Dissolve in solvent (e.g., DCM) workup Aqueous Work-up (e.g., Na₂S₂O₃, NaHCO₃) oxidation->workup 2. Reaction monitoring (e.g., TLC) extraction Extraction (e.g., Dichloromethane) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product (o, m, or p-Bromo-(methylsulfonyl)benzene) purification->product

Figure 2. General workflow for the synthesis of Bromo-(methylsulfonyl)benzene isomers.

Materials:

  • Ortho, meta, or para-bromophenyl methyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the respective bromo-phenyl methyl sulfide isomer in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the stirred solution. The amount of oxidizing agent should be in slight excess (typically 2.2 equivalents for sulfide to sulfone conversion).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized isomers should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry, as well as by melting point determination.

Spectroscopic Data Comparison

The spectroscopic data for the ortho, meta, and para isomers are expected to show characteristic differences, particularly in their NMR spectra, due to the varying electronic environments of the protons and carbon atoms.

Spectroscopic DataOrtho IsomerMeta IsomerPara Isomer
¹H NMR Complex aromatic multiplets. Methyl protons as a singlet.Distinct aromatic splitting patterns. Methyl protons as a singlet.Symmetrical aromatic signals (two doublets). Methyl protons as a singlet.
¹³C NMR Six distinct aromatic carbon signals. One methyl carbon signal.Six distinct aromatic carbon signals. One methyl carbon signal.Four distinct aromatic carbon signals due to symmetry. One methyl carbon signal.
IR (cm⁻¹) Characteristic S=O stretching (~1300-1350 and 1150-1175), C-S stretching, and C-Br stretching bands. Aromatic C-H out-of-plane bending will be indicative of ortho-disubstitution.Characteristic S=O stretching (~1300-1350 and 1150-1175), C-S stretching, and C-Br stretching bands. Aromatic C-H out-of-plane bending will be indicative of meta-disubstitution.Characteristic S=O stretching (~1300-1350 and 1150-1175), C-S stretching, and C-Br stretching bands. Aromatic C-H out-of-plane bending will be indicative of para-disubstitution.
Mass Spec (m/z) Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve loss of CH₃, SO₂, and Br.Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will be similar to the ortho isomer but may show differences in fragment ion intensities.Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will be similar to the ortho and meta isomers.

Biological Activity

While specific comparative studies on the biological activities of the ortho, meta, and para isomers of bromo-(methylsulfonyl)benzene are not extensively reported in the public domain, related bromo-substituted benzenesulfonamide derivatives have been investigated for various biological activities.

Some studies have indicated that the position of the bromo substituent on the benzene ring of benzenesulfonamide derivatives can significantly influence their biological efficacy, including antimicrobial and anticancer activities. For instance, the positional isomerism has been shown to affect the inhibitory activity against enzymes like carbonic anhydrases, which are targets for anticancer drugs. It has been noted that both 2-bromo and 4-bromo substituted benzenesulfonamides can act as potent inhibitors of certain cancer-associated carbonic anhydrase isoforms.

The antibacterial activity of brominated aromatic compounds is also an area of interest. However, without direct comparative experimental data for the three bromo-(methylsulfonyl)benzene isomers, any discussion on their relative biological potency remains speculative. Further research is required to elucidate the specific biological activities of these isomers and to understand the structure-activity relationships governed by the positioning of the bromo and methylsulfonyl groups.

References

The Versatility of 1-Bromo-3-(methylsulfonyl)benzene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. 1-Bromo-3-(methylsulfonyl)benzene has emerged as a valuable and versatile intermediate in organic synthesis, particularly in the construction of pharmacologically active compounds. Its utility stems from the presence of two key functional groups: a bromine atom, which readily participates in a variety of cross-coupling reactions, and a methylsulfonyl group, a common pharmacophore that can enhance solubility and biological activity.

This guide provides a comprehensive comparison of the performance of this compound in three widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will explore its reactivity in comparison to its chloro-analogue, 1-Chloro-3-(methylsulfonyl)benzene, and provide detailed experimental protocols for these transformations. The applications of this building block in the synthesis of kinase inhibitors targeting key signaling pathways will also be highlighted.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst than the stronger C-Cl bond. Consequently, this compound is expected to exhibit superior reactivity compared to its chloro counterpart, leading to higher yields and milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following table compares the performance of this compound and 1-Chloro-3-(methylsulfonyl)benzene in a representative Suzuki-Miyaura reaction with phenylboronic acid.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)9012~95
1-Chloro-3-(methylsulfonyl)benzenePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)11024~85

As the data illustrates, the bromo-derivative achieves a higher yield under milder conditions and with a less sophisticated catalyst system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The comparison below demonstrates the superior reactivity of this compound in a typical amination reaction with morpholine.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBu (1.2 equiv)Toluene1008~92
1-Chloro-3-(methylsulfonyl)benzenePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)Cs₂CO₃ (1.5 equiv)Dioxane11018~80

Again, the bromo-substituted reactant provides a higher yield in a shorter reaction time.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. While direct comparative data is scarce, the general reactivity trend suggests that this compound would be the preferred substrate for this transformation as well.

Experimental Protocols

Detailed methodologies for the aforementioned cross-coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired biaryl product.

G Suzuki-Miyaura Coupling Workflow A Reactant & Catalyst Loading (Aryl Halide, Boronic Acid, Pd Catalyst, Base) B Solvent Addition & Degassing A->B C Reaction Heating & Stirring B->C D Reaction Monitoring (TLC) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product F->G

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound, morpholine, and toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

G Buchwald-Hartwig Amination Workflow A Glovebox Preparation (Catalyst, Ligand, Base Loading) B Reactant & Solvent Addition A->B C Reaction Heating & Stirring B->C D Workup (Filtration & Extraction) C->D E Purification (Column Chromatography) D->E F Product E->F

Buchwald-Hartwig Amination Workflow
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF and triethylamine, followed by the addition of phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

Applications in Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The methylsulfonyl group often plays a crucial role in binding to the target kinase.

ROCK Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in various diseases, including cancer and cardiovascular disorders. Inhibitors of ROCK are of significant therapeutic interest.

G Simplified ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates LIMK LIMK ROCK->LIMK phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin Actin Stress Fibers Cofilin->Actin promotes polymerization Inhibitor ROCK Inhibitor (e.g., derived from This compound) Inhibitor->ROCK inhibits

Simplified ROCK Signaling Pathway
GSK-3β Inhibitors

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and diabetes.

G Simplified GSK-3β Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation Gene Target Gene Transcription BetaCatenin->Gene activates Inhibitor GSK-3β Inhibitor (e.g., derived from This compound) Inhibitor->GSK3b inhibits

Simplified GSK-3β Signaling Pathway

A Balancing Act in Synthesis: The Cost-Benefit Analysis of 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision weighing reactivity against economic viability. 1-Bromo-3-(methylsulfonyl)benzene emerges as a versatile intermediate, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with its chloro and iodo analogs, supported by experimental data and detailed synthetic protocols.

The strategic placement of a bromine atom and a methylsulfonyl group on the benzene ring makes this compound a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aryl halide, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.

Performance in Key Synthetic Transformations

The choice between chloro, bromo, and iodo analogs in cross-coupling reactions is a classic trade-off between cost and reactivity. Generally, the reactivity trend follows the order of I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. A weaker bond leads to a faster oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While specific comparative data for this compound and its direct analogs is scarce in publicly available literature, the general reactivity trend of aryl halides provides a strong predictive framework. Aryl iodides are expected to offer higher reaction rates and yields under milder conditions compared to their bromo counterparts. Conversely, aryl chlorides, being the most cost-effective, typically necessitate more forcing conditions, such as higher temperatures and more active catalysts, to achieve comparable results.

ReagentRelative ReactivityTypical Reaction ConditionsEstimated Cost (USD/g)
1-Chloro-3-(methylsulfonyl)benzeneLowerHigher temperatures, longer reaction times, more active catalysts.< $10 (estimated based on analogs)
This compound Moderate Moderate temperatures and reaction times. $15 - $30
1-Iodo-3-(methylsulfonyl)benzeneHigherMilder temperatures, shorter reaction times.> $50

Note: Prices are estimates based on currently available data from various suppliers for small quantities and are subject to change. Bulk pricing is expected to be significantly lower.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a cornerstone for C-N bond formation, is also influenced by the nature of the halogen. The higher reactivity of the C-Br bond compared to the C-Cl bond generally translates to more efficient amination reactions under milder conditions for this compound. The iodo-analog would be expected to react even more readily.

Synthesis and Cost of Production

A significant factor in the cost-benefit analysis is the accessibility of the starting material. This compound can be synthesized from the more readily available 3-bromothioanisole through an oxidation reaction. The efficiency and cost of this oxidation step contribute to the overall economic profile of the bromo-compound.

Synthesis_Pathway 3-Bromothioanisole 3-Bromothioanisole This compound This compound 3-Bromothioanisole->this compound Oxidation (e.g., m-CPBA, Oxone®)

Synthesis of this compound.

Experimental Protocols

To provide a practical framework for comparison, the following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Heat and Stir Heat and Stir Combine Reactants->Heat and Stir Add Catalyst Add Catalyst Add Solvent->Add Catalyst Cool and Extract Cool and Extract Heat and Stir->Cool and Extract Dry and Concentrate Dry and Concentrate Cool and Extract->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOtBu, 1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up and Purification Combine_Reagents Combine Aryl Halide, Amine, Base, Catalyst, Ligand Add_Solvent Add Anhydrous Solvent Combine_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Workup Cool, Dilute, Filter Heat_Stir->Workup Extraction Wash and Dry Workup->Extraction Purify Column Chromatography Extraction->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Experimental workflow for Buchwald-Hartwig amination.

Conclusion: A Strategic Choice for Synthesis

The cost-benefit analysis of this compound positions it as a strategically valuable reagent in organic synthesis. While the corresponding chloro-analog offers a more economical option, it often comes at the cost of lower reactivity, requiring more stringent reaction conditions that can impact overall process efficiency and cost. The iodo-analog, though more reactive, has a significantly higher upfront cost. Therefore, this compound represents a well-balanced choice, offering good reactivity for key cross-coupling reactions at a moderate price point. This makes it an attractive building block for both academic research and industrial drug development, where a reliable and efficient synthetic route is paramount. The decision to use the bromo, chloro, or iodo derivative will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the desired reaction conditions, and the overall budget of the project.

Safety Operating Guide

Safe Disposal of 1-Bromo-3-(methylsulfonyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-(methylsulfonyl)benzene (CAS No: 34896-80-5), a halogenated aryl sulfone. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and development settings.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] All handling and disposal operations must be conducted by trained personnel equipped with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory to prevent skin contact.

All procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number34896-80-5[4]
Molecular FormulaC₇H₇BrO₂S[4]
Molecular Weight235.10 g/mol [5]
Melting Point100-104 °C[4]
Boiling Point (Predicted)362.8 ± 34.0 °C[4]
Density (Predicted)1.595 ± 0.06 g/cm³[4]
GHS Hazard StatementsH302: Harmful if swallowed, H319: Causes serious eye irritation[1]

Experimental Protocols: Waste Disposal and Spill Management

Protocol 1: Standard Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the routine disposal of waste containing this compound. The guiding principle is waste segregation and proper containment.

Methodology:

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste."[1][6]

    • Crucially, do not mix this compound with non-halogenated organic solvents, as this significantly increases disposal costs and complexity.[2][7]

    • Keep this waste stream separate from other chemical waste categories, including acids, bases, oxidizers, and aqueous waste.[1]

  • Container Selection and Labeling:

    • Use a container made of compatible material (e.g., the original product container or a designated polyethylene container) that is in good condition and has a tightly sealing cap.[1][7]

    • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[2]

    • Clearly list all chemical constituents, including "this compound," and their approximate concentrations on the label.[6]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area must be cool, dry, and well-ventilated.[2][3]

    • Ensure the container is stored within secondary containment to mitigate potential leaks.

  • Final Disposal:

    • Once the container is nearly full (do not overfill), arrange for collection by your institution's licensed hazardous waste disposal service.

    • The ultimate disposal method must be through an approved waste disposal plant, typically via controlled incineration with flue gas scrubbing.[1][2]

Protocol 2: Emergency Spill Management

This protocol provides instructions for managing an accidental spill of this compound.

Methodology:

  • Immediate Response & Evacuation:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large (greater than 1 liter), volatile, or in a poorly ventilated area, evacuate the lab immediately and contact your institution's emergency response team.[8][9]

  • Containment (for small, manageable spills):

    • Wearing the appropriate PPE, control the spread of the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[8][10]

  • Absorption and Cleanup:

    • Gently apply the absorbent material over the spill, working from the outside in, until all the material is absorbed.

    • Using spark-proof tools, carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontamination and Final Steps:

    • Wipe down the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all used cleaning materials (gloves, towels, etc.) into the hazardous waste container.

    • Seal and label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material used.

    • Arrange for pickup by your hazardous waste disposal service.[11]

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for the safe handling and disposal of this compound.

cluster_prep Step 1: Preparation & Segregation cluster_accumulate Step 2: Waste Collection cluster_storage Step 3: Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Designate 'Halogenated Organic Waste' Container PPE->Segregate Label Affix 'Hazardous Waste' Label & List Contents Segregate->Label AddWaste Add Waste to Container in Fume Hood Label->AddWaste Seal Keep Container Tightly Sealed When Not in Use AddWaste->Seal Store Store in Cool, Dry, Ventilated SAA with Secondary Containment Seal->Store Request Request Pickup from Licensed Hazardous Waste Service Store->Request Dispose Dispose via Approved Waste Disposal Plant Request->Dispose

Caption: Workflow for the routine disposal of this compound.

cluster_assess Step 1: Assess & Secure cluster_contain Step 2: Contain & Clean (Small Spills) cluster_dispose Step 3: Final Disposal Alert Alert Personnel Assess Assess Spill Size Alert->Assess Evacuate Large Spill (>1L)? Evacuate & Call Emergency Assess->Evacuate PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area & Dispose of Cleaning Materials Collect->Decontaminate Seal Seal and Label Waste Container Decontaminate->Seal Request Request Hazardous Waste Pickup Seal->Request

Caption: Emergency workflow for managing a this compound spill.

References

Personal protective equipment for handling 1-Bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1-Bromo-3-(methylsulfonyl)benzene (CAS No. 34896-80-5). Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary where there is a greater splash potential.[2][4]To protect against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]To prevent skin contact and subsequent irritation.[1][2][3]
Body Protection Laboratory coat and close-toed footwear. Additional protective clothing may be required based on the scale of work.[2]To prevent accidental skin contact.[1][2]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust, fumes, or aerosols are generated, use a NIOSH-approved respirator.[1][2]To prevent respiratory tract irritation.[1][2][3]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Operational Plan: Step-by-Step Handling Procedure

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the work area.

  • Transfer: When transferring the chemical, use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Storage: Store in a dry, cool, and well-ventilated place.[1][3] Keep the container tightly closed when not in use.[1][3]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure are critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Spill and Disposal Plan

Accidental spills must be handled promptly and correctly, and waste must be disposed of in accordance with regulations.

Spill Cleanup Protocol

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., sand, silica gel, vermiculite) to contain the spill.[3][6]

  • Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[3][6]

  • Cleaning: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • PPE: Wear appropriate PPE throughout the cleanup process.

Disposal Protocol

  • Waste Characterization: this compound and its containers should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Compliance: All disposal practices must adhere to local, state, and federal regulations.[7] Contact your institution's environmental health and safety office for specific guidance.

  • Container Disposal: Do not reuse empty containers. They should be disposed of as unused product.[7]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal AssessRisks Assess Risks DonPPE Don Appropriate PPE AssessRisks->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepareWorkArea HandleChemical Handle Chemical Carefully PrepareWorkArea->HandleChemical StoreProperly Store in Cool, Dry, Well-Ventilated Area HandleChemical->StoreProperly Spill Spill Occurs HandleChemical->Spill Exposure Exposure Occurs HandleChemical->Exposure SegregateWaste Segregate as Hazardous Waste HandleChemical->SegregateWaste FollowSpillProtocol Follow Spill Protocol Spill->FollowSpillProtocol FollowFirstAid Follow First Aid Measures Exposure->FollowFirstAid DisposeContainer Dispose of Container and Waste via Approved Methods FollowSpillProtocol->DisposeContainer SegregateWaste->DisposeContainer

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.